MK-8745

Catalog No.
S548245
CAS No.
M.F
C20H19ClFN5OS
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-8745

Product Name

MK-8745

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

solubility

Soluble in DMSO, not in water

Synonyms

MK-8745; MK 8745; MK8745.

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

The exact mass of the compound (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone is 431.09829 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Cellular Consequences

Author: Smolecule Technical Support Team. Date: February 2026

The cellular response to MK-8745 is primarily determined by the p53 status of the cell [1]. The inhibitor's mechanism leads to two distinct outcomes, as illustrated below.

G MK8745 This compound Exposure AurA_Inhibit Inhibition of Aurora A Kinase MK8745->AurA_Inhibit Mitotic_Defect Mitotic Defect AurA_Inhibit->Mitotic_Defect p53_WT p53 Wild-Type Mitotic_Defect->p53_WT p53_MutNull p53 Mutant/Null Mitotic_Defect->p53_MutNull Apoptosis Apoptosis (Cell Death) p53_WT->Apoptosis Polyploidy Polyploidy & Endoreduplication p53_MutNull->Polyploidy

This compound exerts its effects by specifically binding to and inhibiting Aurora A kinase, a crucial regulator of mitosis [1]. This triggers a p53-dependent decision point that determines the ultimate fate of the cell.

  • In p53 Wild-Type Cells: Inhibition of Aurora A by this compound leads to a brief mitotic delay, followed by cell division and subsequent apoptosis. This is associated with increased p53 protein expression and phosphorylation at Ser15 [1] [2] [3].
  • In p53 Deficient Cells: These cells undergo a prolonged mitotic arrest, fail to undergo cytokinesis, and enter cycles of endoreduplication, resulting in polyploidy [1].

Key Experimental Findings and Biomarker

TPX2 as a Predictive Biomarker

Research in Non-Hodgkin Lymphoma (NHL) cell lines revealed that sensitivity to this compound is correlated with the expression level of TPX2, a key activator of Aurora A [4].

  • Knockdown of TPX2 in less-sensitive cell lines increased their sensitivity to this compound [4].
  • Overexpression of TPX2 in highly-sensitive cell lines increased their resistance to the drug [4].

This identifies TPX2 as a potential therapeutic biomarker for identifying patient subpopulations most likely to respond to Aurora A inhibitor treatment [4].

Antitumor Activity in Models

The following table summarizes key experimental evidence from preclinical studies.

Experimental Model Findings Reference
Non-Hodgkin Lymphoma (NHL) Cell Lines Cell cycle arrest at G2/M phase; accumulation of tetraploid nuclei; cell death. Sensitivity was linked to TPX2 expression levels. [4]
HCT116 Isogenic Colon Cancer Cells p53 wild-type cells underwent apoptosis; p53-deficient cells became polyploid. Apoptosis was independent of p21. [1]
HCT116 Xenograft Models (Mice) Administration of this compound significantly inhibited tumor growth in mice transplanted with various HCT116 isogenic cells. [5]

Experimental Protocols

For researchers aiming to work with this compound, here are summaries of key experimental protocols derived from the literature.

In Vitro Kinase Assay for Specificity

Purpose: To confirm the specificity of this compound for Aurora A over Aurora B [1].

  • Preparation: Use purified Aurora A or Aurora B kinase, ATP, and a specific substrate (e.g., biotinylated PLK1 peptide for Aurora A or histone H3 for Aurora B).
  • Reaction: Incubate the kinase with the substrate and ATP in the presence or absence of this compound (e.g., 500 nM) and an Aurora B-specific inhibitor (e.g., AZD1152) as a control.
  • Detection & Analysis: Terminate the reaction and measure substrate phosphorylation. This compound should inhibit Aurora A-mediated phosphorylation but not Aurora B-mediated phosphorylation of histone H3.
Cell-Based Apoptosis and Cell Cycle Analysis

Purpose: To evaluate the biological effects of this compound on cancer cell lines [1] [6].

  • Cell Treatment: Seed cells and treat with this compound (e.g., 1-10 µM) for various durations (24-96 hours).
  • Cell Cycle Analysis: Fix cells, stain with Propidium Iodide (PI), and analyze DNA content by flow cytometry to determine the percentage of cells in different cell cycle phases (G1, S, G2/M) and polyploid populations (>4N DNA).
  • Apoptosis Assay: Harvest cells, stain with Annexin V-FITC and PI, and analyze by flow cytometry to quantify the percentage of cells in early and late apoptosis.
In Vivo Xenograft Tumor Model

Purpose: To assess the in vivo antitumor efficacy of this compound [5].

  • Model Establishment: Subcutaneously inject human cancer cells (e.g., HCT116) into the flanks of immunodeficient mice (e.g., female athymic nude mice).
  • Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly allocate mice to control or treatment groups. Administer this compound or vehicle control via an appropriate route (e.g., subcutaneous injection).
  • Evaluation: Monitor and record tumor volumes and body weights regularly throughout the dosing period. At the endpoint, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Research Context and Future Directions

Aurora kinases are established targets in oncology, but their therapeutic application faces challenges [7]. The research on this compound provides valuable insights for future development:

  • Biomarker-Driven Therapy: The identification of TPX2 and p53 status as key determinants of response highlights the importance of patient stratification for targeted therapies [4] [1].
  • Selective Inhibition: As a highly selective Aurora A inhibitor, this compound serves as a tool compound for dissecting the distinct biological functions of Aurora A and Aurora B, which is crucial for overcoming the limitations of pan-Aurora inhibitors [1] [7].
  • Combination Strategies: Future research may explore combining Aurora A inhibitors with other targeted agents to overcome resistance and improve efficacy, a key direction in the field [7] [8].

References

Aurora A kinase role in cell division and cancer

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure & Key Regulatory Sites

Understanding Aurora A's structure is essential for developing targeted therapies. Its domain architecture and regulatory motifs are summarized below.

Structural Element Location (Amino Acids) Function & Regulation
N-terminal Domain 1-132 Regulatory domain [1]
Kinase Domain 133-383 Central catalytic domain [1]
C-terminal Domain 384-403 Short regulatory tail [1]
Activation Loop T-loop Within kinase domain Phosphorylation at Thr288 induces active conformation; key regulatory site [1] [2]
KEN Degron Near N-terminus (position 5) Recognition site for APC/C; regulates protein degradation [1]
DAD/A-box Degron Near N-terminus (position 45) Governs stability and activity during cell cycle [1]

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a representative integrated workflow, combining computational and experimental methods to identify and characterize novel Aurora A kinase inhibitors.

cluster_comp Computational Screening cluster_exp Experimental Validation cluster_char Hit Characterization Start Start: Identify Potential Inhibitors C1 Virtual Screening of Compound Libraries Start->C1 C2 Pharmacophore Modeling C1->C2 C3 Molecular Docking C2->C3 C4 Select Top Hit Compounds C3->C4 E1 Biochemical Binding Assays C4->E1 E2 Cellular Phenotypic Assays E1->E2 E3 Determine Mechanism of Action E2->E3 H1 STD-NMR & 2D NOESY E3->H1 H2 Molecular Dynamics Simulations H1->H2 H3 ADMET/Tox Profiling H2->H3 End Lead Compound H3->End

Integrated workflow for Aurora A inhibitor discovery.

Key Experimental Protocols

For researchers designing experiments, here are methodologies for two critical assay types used in Aurora kinase inhibitor development.

High-Content Imaging (HCI) Assay

This protocol is used to detect phenotypic changes in cells upon Aurora A or B inhibition, discriminating between on-target and off-target effects [3].

  • Cell Line Selection: Choose cancer cell lines sensitive to Aurora kinase inhibition (e.g., based on published sensitivity panels or genetic background). Include a non-sensitive line as a counterscreen for general toxicity [3].
  • Cell Plating and Treatment: Seed adherent cells in clear-bottom 96-well or 384-well microplates. Treat with compounds of interest across a range of concentrations [3].
  • Fixation and Staining: At assay endpoint, fix cells with formaldehyde or methanol. Permeabilize with a detergent-containing buffer (e.g., Triton X-100) and block with BSA or FBS. Incubate with primary antibodies (e.g., anti-phospho-Histone H3 for mitotic cells), followed by fluorescent dye-conjugated secondary antibodies. Include DAPI for DNA staining [3].
  • Image Acquisition and Analysis: Use a high-content imager (wide-field or confocal) to capture multiple images per well. Use specific software to analyze parameters such as mitotic index, multinucleation (a phenotype of Aurora B inhibition), and nuclear morphology [3].
Flow Cytometry Assay for Cell Cycle

This technique analyzes DNA content to monitor cell cycle distribution and endoreduplication, a common consequence of Aurora B inhibition [3].

  • Cell Preparation: Harvest treated and control cells, then wash with a salt-based solution like PBS [3].
  • Fixation and Staining: Fix cells in cold ethanol. After fixation, wash cells and stain with a propidium iodide (PI) solution, which intercalates with DNA. Treat with RNase to ensure PI only stains DNA [3].
  • Data Acquisition: Analyze the single-cell suspension using a flow cytometer. The instrument's fluidics system and lasers will measure the fluorescence intensity of each cell, which is proportional to its DNA content [3].
  • Data Analysis: Use analysis software to deconvolute the histogram of fluorescence intensity. This identifies the percentage of cells in G0/G1 (2N DNA), S-phase (between 2N and 4N), and G2/M (4N DNA). Aurora B inhibition typically leads to an increase in cells with >4N DNA content due to failed cytokinesis [3].

Clinical and Preclinical Inhibitor Landscape

Several AURKA inhibitors have been developed and evaluated in clinical trials. The table below lists key compounds.

Inhibitor Name Type / Selectivity Development Status (as of 2025) Notes
Alisertib (MLN8237) Selective AURKA inhibitor [4] Orphan drug status; Phase I/II trials [2] [4] Highly selective; granted orphan status for small cell lung cancer [4]
Danusertib Pan-Aurora inhibitor [5] Phase I/II trials [5] Also targets BCR-ABL [5]
ENMD-2076 Selective AURKA inhibitor [4] Phase I/II trials [5] [4] Multitargeted; also targets VEGFR, FGFR3 [5]
TAS-119 Selective AURKA inhibitor [2] Clinical trials [2] Noted for high selectivity [2]
Tinengotinib AURKA inhibitor [2] Clinical trials [2] Newer inhibitor in development [2]
VX-689 (MK-5108) AURKA inhibitor [2] Clinical trials [2] Potent inhibitor used in studies [2]
CCT137690 Pan-Aurora inhibitor [4] Preclinical [4] -
AMG-900 Pan-Aurora inhibitor [4] Phase I [4] -

Future Directions & Challenges

The field continues to evolve to address key challenges and leverage new technologies.

  • Challenges: Clinical translation of Aurora kinase inhibitors faces hurdles including off-target toxicity, development of drug resistance (e.g., through kinase domain mutations or activation of compensatory pathways like PI3K/AKT/mTOR), and a lack of robust predictive biomarkers [1] [2].
  • Emerging Strategies:
    • Next-Generation Inhibitors: Developing highly selective inhibitors and PROTAC degraders to overcome resistance and improve efficacy [1] [6].
    • Combination Therapies: Using AKIs with chemotherapy, immunotherapy, and other targeted agents for synergistic effects [1].
    • Computational Drug Discovery: Leveraging pharmacophore modeling, virtual screening, and molecular dynamics simulations to identify novel scaffolds with optimal binding and safety profiles [2].
    • Biomarker Discovery: Identifying biomarkers to enable patient stratification and personalized treatment approaches [1] [5].

References

Mechanism of Action and Experimental Overview

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 specifically targets and inhibits Aurora A kinase, which plays a critical role in mitotic entry and spindle assembly. This inhibition leads to disrupted mitosis, causing cells to arrest in the G2/M phase and resulting in the accumulation of cells with 4N DNA content [1] [2] [3]. The subsequent cellular fate is determined by the p53 status:

  • In p53-proficient cells, Aurora A inhibition by this compound induces a p53-dependent apoptotic cell death [2] [4]. This is associated with phosphorylation of p53 at Ser15 and an increase in p53 protein expression [2].
  • In p53-deficient cells (null or mutant), the G2/M arrest is followed by endoreduplication, leading to polyploidy (>4N DNA content) instead of apoptosis [2].

This relationship is summarized in the following pathway diagram:

G MK8745 This compound Treatment AurA Inhibits Aurora A Kinase MK8745->AurA G2M G2/M Phase Cell Cycle Arrest AurA->G2M Decision p53 Status Check G2M->Decision p53WT p53 Proficient Decision->p53WT Yes p53Def p53 Deficient Decision->p53Def No Apoptosis p53-Dependent Apoptosis Polyploidy Polyploidy (>4N DNA) p53WT->Apoptosis p53Def->Polyploidy

Key Experimental Findings and Parameters

The table below summarizes quantitative data and critical observations from key studies on this compound.

Experimental Model Key Treatment Parameters Observed Effects & Quantitative Data Biological Significance

| Non-Hodgkin Lymphoma (NHL) Cell Lines [1] [3] [4] | Concentration: 1 μM Duration: 24 - 96 hours | • Cell Cycle Arrest: G2/M phase arrest with tetraploid (4N) nuclei accumulation. • Cell Death: ~160-fold increase in cell death by 96 hours. • Biomarker: Sensitivity correlated with TPX2 expression level. | Demonstrates efficacy in hematological cancers and identifies TPX2 as a potential predictive biomarker for therapy. | | HCT116 Isogenic Cell Lines (Colon Cancer) [2] | Concentration: 1 - 10 μM Duration: Up to 40 hours | • p53 Wild-Type: Mitotic delay followed by apoptosis (sub-G1 peak). • p53 Null/Mutant: Prolonged mitotic arrest followed by polyploidy (8N population). • p21 Not Required: Apoptosis occurred independently of p21. | Establishes p53 status as the primary determinant of cellular fate following Aurora A inhibition. | | In Vivo Xenograft Models [4] | Dosage: 800 nM (s.c.) Duration: 7 - 12 days | • Tumor Growth: Significant inhibition in HCT116 p53-pathway isogenic variants. • Outcome: Incomplete tumor regression; drug-resistant tumors remained. | Confirms anti-tumor activity in vivo and highlights the issue of residual resistance. |

Detailed Experimental Protocols

In Vitro Cell-based Assay for G2/M Arrest and Viability

This protocol is adapted from studies using Non-Hodgkin Lymphoma (NHL) and HCT116 colon carcinoma cell lines [1] [4].

  • 1. Cell Preparation and Plating

    • Culture your chosen cell lines (e.g., NHL, HCT116 with varying p53 status).
    • Plate cells in appropriate multi-well plates (e.g., 6-well for flow cytometry, 96-well for viability) and allow them to adhere overnight.
  • 2. Drug Treatment

    • Stock Solution: Prepare a 10-20 mM stock of this compound in DMSO. Aliquot and store at -20°C [3] [4].
    • Working Concentration: Treat cells with a final concentration of 1 μM this compound. Include a vehicle control (DMSO at the same dilution, e.g., 0.1% v/v) [4].
    • Duration: Incubate cells for 24 to 48 hours for initial cell cycle analysis, and up to 96 hours for assessing long-term cell death [1].
  • 3. Endpoint Analysis

    • Cell Cycle Analysis by Flow Cytometry:
      • Harvest cells by trypsinization.
      • Fix in 70% ethanol at -20°C for several hours or overnight.
      • Stain with a solution containing Propidium Iodide (PI) and RNase A.
      • Analyze DNA content using a flow cytometer. Look for accumulation of cells in the 4N (G2/M) peak and the emergence of a sub-G1 (apoptotic) or >4N (polyploid) population [2].
    • Apoptosis Detection:
      • Use Annexin V/PI staining kit according to the manufacturer's protocol as an additional method to quantify apoptosis.
    • Cell Viability Assay:
      • Perform MTT, MTS, or similar assays at 48h and 96h to quantify the reduction in viable cells [1].
In Vivo Xenograft Model Protocol

This protocol is based on studies using female athymic nude mice [4].

  • 1. Animal Model Setup

    • Use 4-5 week old female athymic nude mice.
    • Subcutaneously inject HCT116 isogenic cells (e.g., parental, p53-/-, p21-/-) into both flanks of the mice.
  • 2. Dosing Regimen

    • Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into treatment and control groups.
    • Administer This compound at 800 nM via subcutaneous (s.c.) injection.
    • Continue treatment for 7 to 12 days.
  • 3. Endpoint and Analysis

    • Monitor and measure tumor volumes regularly using calipers.
    • Calculate tumor volume using the formula: (Length × Width²) / 2.
    • At the end of the study, harvest tumors for further histological or molecular analysis.

Critical Considerations for Researchers

  • p53 Status is Crucial: Always determine the p53 status (wild-type, mutant, or null) of your cell lines or models before experimentation, as it is the primary factor dictating the outcome of this compound treatment [2].
  • Biomarker Potential: Assess TPX2 expression levels, as higher TPX2 may confer resistance to this compound, making it a potential biomarker for patient stratification [1].
  • Drug Formulation: For in vivo studies, note that the provided protocol uses a solution of the compound [4]. Other formulations, such as suspensions in CMC-Na or solutions in corn oil, have also been suggested for animal studies [3].
  • Solubility Note: this compound has high solubility in DMSO (>21.6 mg/mL) but is insoluble in water. For cell-based assays, gentle warming and ultrasonication may be needed to prepare stock solutions [4].

Conclusion and Research Implications

This compound serves as a valuable tool compound for probing Aurora A kinase biology. The well-defined, p53-dependent duality in its mechanism of action provides a clear framework for designing experiments and interpreting results. These application notes provide a foundation for investigating this compound, highlighting the critical need to consider cellular context, particularly p53 status, in the design and analysis of experiments targeting Aurora A kinase.

References

MK-8745 stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Stock Preparation

MK-8745 (CAS 885325-71-3) is a solid compound with a molecular weight of 431.91 g/mol and the formula C₂₀H₁₉ClFN₅OS [1] [2].

Key Handling Information:

  • Solubility: The compound is highly soluble in DMSO (≥ 100 mg/mL) [1] [3]. Lower solubility is reported in ethanol (1 mg/mL), and it is insoluble in water [2].
  • Appearance: White to yellow solid [1].

For most experimental applications, preparing a concentrated stock solution in DMSO is recommended. The table below summarizes the preparation of common stock concentrations.

Table 1: this compound Stock Solution Preparation Guide

Target Concentration Mass of Compound (Solid) Volume of DMSO Notes
10 mM 4.32 mg 1 mL Standard high-concentration stock [1]
50 mM 21.6 mg 1 mL For high-dose requirements; ensure full dissolution
100 mg/mL 100 mg 1 mL Saturation unknown; may require warming and sonication [1]

Step-by-Step Preparation Protocol:

  • Equilibration: Allow the vial of this compound and the DMSO solvent to equilibrate to room temperature for at least one hour before opening [1] [4].
  • Weighing: Accurately weigh the required mass of this compound solid.
  • Dissolution: Transfer the compound into an appropriate vial and add the calculated volume of DMSO.
  • Aid Dissolution (if needed): To achieve full dissolution, especially for concentrations at or near 100 mg/mL, warm the tube at 37°C and briefly shake it in an ultrasonic bath [3].
  • Aliquoting: Immediately after a clear solution is obtained, aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption [1] [4].

Storage & Stability

Proper storage is critical for maintaining the stability and efficacy of this compound.

  • Solid Compound: Store the powder at -20°C. Under these conditions, the product is typically stable for up to 24 months from the date of receipt [1] [4].
  • Stock Solution in DMSO:
    • For short-term storage (up to one month), store aliquots at -20°C [4].
    • For long-term storage (up to two years), store aliquots at -80°C. When stored at -20°C, the solution is stable for one year [1].
  • Working Solution: It is highly recommended to prepare and use fresh working dilutions on the same day for optimal results [1] [4].

In Vitro Application & Dosing

This compound induces cell cycle arrest and apoptosis, with effects dependent on cellular p53 status [5].

Typical In Vitro Workflow:

Stock Prepare 10-100 mM stock in DMSO Working Dilute in culture media Stock->Working Treat Treat cells (e.g., 1-10 µM, 24h) Working->Treat Analyze Analyze effects Treat->Analyze SubG1 Sub-G1 apoptosis analysis Analyze->SubG1 G2M G2/M phase cell cycle arrest Analyze->G2M p53 p53 phosphorylation (Ser15) Analyze->p53

Dosing Information:

  • Common Working Concentration: 1 to 10 µM [5] [6].
  • Treatment Duration: Studies commonly treat cells for 24 hours or longer to observe phenotypic changes [6].

Vehicle Control:

  • The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v). A vehicle control containing the same concentration of DMSO must be included in all experiments.

In Vivo Formulation & Dosing

For animal studies, this compound requires specialized formulations. Below are two validated protocols for preparing in vivo dosing solutions [1] [2].

Table 2: Validated In Vivo Formulations for this compound

Formulation Components Step-by-Step Preparation Final Concentration

| Homogeneous Suspension [2] | 0.5% Carboxymethyl cellulose (CMC-Na) sodium salt | 1. Add 5 mg of this compound to 1 mL of 0.5% CMC-Na solution. 2. Mix vigorously to form a homogeneous suspension. | 5 mg/mL | | Clear Solution [1] [2] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 1. Add 50 µL of 86 mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL saline, mix. Use immediately. | ~4.3 mg/mL (9.96 mM) |

Biological Mechanism & Experimental Design

This compound is a potent and selective Aurora A kinase inhibitor with an IC₅₀ of 0.6 nM, showing over 450-fold selectivity for Aurora A over Aurora B [2] [7]. Its cellular effects are critically dependent on the p53 status of the cells [5].

Mechanism of Action Diagram:

Inhibit This compound inhibits Aurora A p53WT p53 Wild-Type Cells Inhibit->p53WT p53Mut p53 Deficient/Mutant Cells Inhibit->p53Mut Apoptosis Apoptosis (Caspase-3 activation, Cytochrome c release) p53WT->Apoptosis MitoticDelayShort Short mitotic delay p53WT->MitoticDelayShort Polyploidy Polyploidy / Endoreduplication p53Mut->Polyploidy MitoticDelayLong Prolonged mitotic arrest p53Mut->MitoticDelayLong

Key Experimental Considerations:

  • Biomarker Analysis: Confirmation of Aurora A inhibition in cells can be done by monitoring the reduction of phosphorylated Aurora A (at T288) and the degradation of its substrates (e.g., TACC3, Eg5) via western blot [2] [6].
  • p53 Status is Crucial: Prior to experimentation, determine the p53 status of your cell lines. In p53 wild-type cells, expect apoptosis. In p53-null or mutant cells, expect polyploidization with little apoptosis [5].
  • TPX2 as a Biomarker: The expression level of TPX2, an activator of Aurora A, may predict cellular sensitivity to this compound. Higher TPX2 levels can confer resistance [6].

Critical Safety & Handling Notes

  • For Research Use Only: this compound is strictly for research purposes and not for human diagnostic or therapeutic use [1].
  • Controlled Substance: Note that this product may be a controlled substance and not for sale in all territories [1].
  • Aseptic Technique: Maintain sterility during aliquoting and handling to prevent contamination.

References

MK-8745 Aurora A kinase assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Quantitative Data

MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, developed as a targeted anticancer therapeutic [1] [2].

Table 1: Biochemical Activity and Selectivity of this compound

Parameter Value Details / Assay Conditions
IC₅₀ (Aurora A) 0.6 nM In vitro kinase assay with purified Aurora A kinase [1] [3] [2].
Selectivity (Aurora A vs. B) >450-fold IC₅₀ for Aurora B is 280 nM [1] [2].
Specificity Validation Confirmed No inhibition of Aurora B or phospho-histone H3 (Ser10) at concentrations up to 10 µM [1].

Table 2: Cellular and In Vivo Efficacy of this compound

Assay Type Observed Effect Experimental Context
Cellular Phenotype p53-dependent apoptosis; p53-deficient polyploidy In vitro, across multiple cell lineages [1] [4].
Cell Cycle Impact G2/M phase arrest Observed in Non-Hodgkin Lymphoma (NHL) cell lines [2].
In Vivo Efficacy Significant tumor growth inhibition HCT116 colon cancer xenograft models in mice [5].

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora A kinase, based on in vitro kinase assays [1] [6].

  • Recombinant Enzyme: Use purified, full-length human Aurora A kinase. For activated conditions, include an N-terminal fragment (residues 1-43) of its activator, TPX2 [6].
  • Substrate: A biotinylated peptide substrate derived from PLK1 (phosphorylated at Ser137) or histone H3 [1].
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP [1] [5].
  • Inhibitor Dilution: Prepare this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO only).
  • Procedure:
    • In a reaction mixture, combine the enzyme, substrate, ATP, and this compound (or vehicle) in the reaction buffer.
    • Incubate at 30°C for 45 minutes to allow the kinase reaction to proceed [5].
    • Terminate the reaction by adding a stop solution containing EDTA [5].
    • Quantify the amount of phosphorylated product using a relevant detection method, such as measuring ADP production or using an antibody against the phosphorylated substrate [1] [6].
  • Data Analysis: Plot the signal (e.g., phosphorylation) against the log of the inhibitor concentration. Fit a dose-response curve to calculate the IC₅₀ value.
Cell-Based Apoptosis and Cell Cycle Analysis Protocol

This protocol assesses the functional cellular response to this compound treatment, specifically apoptosis and cell cycle distribution, which is dependent on the p53 status of the cell line [1] [4].

  • Cell Lines: Use isogenic pairs if possible (e.g., HCT116 p53+/+ and HCT116 p53-/-) to demonstrate p53-dependent effects [1] [4].
  • Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Dilute in cell culture medium for treatment. A typical working concentration is 5 µM, used for 48 hours [1] [4]. Optimize concentration and duration based on the cell line.
  • Procedure:
    • Seed cells in appropriate culture plates and allow to adhere.
    • Treat cells with this compound or vehicle control (DMSO) for the desired duration.
    • Harvest cells by trypsinization.
    • Wash cells with PBS and fix in 70% ethanol overnight at -20°C [4].
    • Wash with PBS, treat with RNase, and stain cellular DNA with Propidium Iodide (PI) [1] [4].
    • Analyze the DNA content by flow cytometry (e.g., using FACSCalibur with CellQuest Pro software) [4].
  • Data Analysis:
    • Cell Cycle: Identify populations of cells with 2N (G0/G1), 4N (G2/M), and >4N (polyploid) DNA content.
    • Apoptosis: Quantify the sub-G1 (hypodiploid) population, which indicates apoptotic cells [1].
    • Key Outcome: p53-wildtype cells should show a significant sub-G1 apoptotic population, while p53-deficient cells will show a prominent >4N polyploid population [1].
In Vivo Xenograft Tumor Model Protocol

This protocol evaluates the antitumor efficacy of this compound in a mouse model [4] [5].

  • Animal Model: Female athymic nude mice (4-5 weeks old) [4].
  • Tumor Inoculation: Subcutaneously inject 5 million cancer cells (e.g., HCT116) into the flank of each mouse [4].
  • Dosing: When tumor volumes reach 200-400 mm³, administer this compound. The specific dosing regimen (e.g., route, concentration, schedule) should be optimized, as it is not explicitly detailed in the available search results [4].
  • Tumor Monitoring: Measure tumor dimensions regularly. Calculate tumor volume using the formula: ( V = \frac{(width)^2 \times length}{2} ) [4]. Monitor until the endpoint (e.g., tumor volume of 2000 mm³) is reached.
  • Analysis: Compare the relative tumor volume and growth inhibition between the treated and control groups.

Experimental Workflow and Signaling Pathway

The following diagrams summarize the key experimental workflow and the p53-dependent mechanism of action for this compound.

G Start Start Experiment Biochem Biochemical Kinase Assay Start->Biochem Validate Target Engagement Cell Cellular Assay Start->Cell Assess Phenotype & Mechanism InVivo In Vivo Study Start->InVivo Evaluate Efficacy In Vivo Data Data Analysis Biochem->Data Cell->Data InVivo->Data

Diagram 1: Overall experimental workflow for characterizing this compound, progressing from in vitro biochemical assays to in vivo efficacy studies.

G MK8745 This compound AurA Inhibits Aurora A MK8745->AurA p53WT p53 Wild-Type Cell AurA->p53WT Induces p53 Phosphorylation/Expression p53Def p53 Deficient Cell AurA->p53Def Prolonged Mitotic Arrest Apoptosis Apoptotic Cell Death p53WT->Apoptosis Polyploidy Polyploidy p53Def->Polyploidy

Diagram 2: The p53-dependent cellular mechanism of this compound. Inhibition of Aurora A kinase leads to apoptosis in p53-wildtype cells but results in polyploidy in p53-deficient cells [1].

Critical Technical Notes for Researchers

  • p53 Status is Crucial: The cellular outcome of Aurora A inhibition is critically dependent on the p53 status of your model system. Always use genotyping to confirm p53 status and interpret your results accordingly [1].
  • Cellular Specificity: While this compound is highly selective for Aurora A in biochemical assays, achieving full and selective inhibition in a cellular context requires high concentrations, highlighting the challenge of cellular penetrance and potential off-target effects at very high doses [6].
  • Solubility and Handling: this compound is soluble in DMSO (≥100 mg/mL) but insoluble in water. Fresh DMSO stock solutions are recommended for optimal results. Always use appropriate vehicle controls in your experiments [3] [2].

References

MK-8745 cell proliferation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters for MK-8745

The table below summarizes the core biochemical and cellular characteristics of this compound.

Parameter Description / Value
Primary Target Aurora A Kinase (AURKA) [1] [2]
IC₅₀ for Aurora A 0.6 nM [1] [2]
Selectivity >450-fold selective for Aurora A over Aurora B [1]
Key Cellular Effect Mitotic disruption, leading to either apoptosis or polyploidy [3]
Critical Determinant p53 status of the cell line [3]
Typical In Vitro Working Concentration 1 - 10 µM [3] [2]
Solubility (DMSO) ~86 mg/mL (199.11 mM) [1]

Detailed Cell Proliferation Inhibition Protocol

This protocol outlines the methodology for assessing the anti-proliferative effects of this compound on cancer cell lines, based on published research [3] [2] [4].

Cell Line Selection and Culturing
  • Cell Lines: Experiments have been successfully conducted in various cell lines, including:
    • Colon carcinoma: HCT 116 (and its isogenic p53⁻⁄⁻ and p21⁻⁄⁻ variants) [3].
    • Non-Hodgkin Lymphoma (NHL): Z138C, Granta 519, Akata, JVM2 [2] [4].
  • Culture Conditions: Maintain cells in their recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Drug Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in high-quality, sterile DMSO. Aliquot and store at -20°C or -80°C.
  • Working Concentrations: Prepare serial dilutions of this compound in the cell culture medium immediately before use. A concentration range of 1 µM to 10 µM is commonly used to treat cells for 24 to 96 hours [3] [2].
  • Control Groups:
    • Vehicle Control: Treat cells with the same volume of DMSO used for the highest drug concentration (e.g., 0.1% v/v).
    • Positive Control: Optional, use a known cytotoxic agent.
Cell Plating and Treatment
  • Plate cells in 96-well plates at a density of 10,000 cells per well [2] and allow them to adhere overnight.
  • The next day, replace the medium with fresh medium containing the pre-diluted this compound or vehicle control. Each concentration and control should be tested in multiple replicates (e.g., n=3-6).
Cell Viability and Proliferation Assessment (MTT Assay)

After the treatment period, cell viability can be measured using the MTT assay [2]:

  • Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and dissolve the resulting formazan crystals in 100-150 µL of DMSO.
  • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm, using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control group.

Analysis of Cellular Outcomes and Biomarkers

The following diagram illustrates the p53-dependent cellular decision-making process triggered by this compound treatment, which is a critical concept for interpreting your assay results.

G Start This compound Treatment Inhibits Aurora A P53Check p53 Status Check? Start->P53Check WT p53 Wild-Type P53Check->WT Proficient MutNull p53 Mutant/Null P53Check->MutNull Deficient Outcome1 Outcome: Short mitotic delay → Cytokinesis → Caspase-3 activation → Apoptotic Cell Death WT->Outcome1 Outcome2 Outcome: Prolonged mitotic arrest → Endoreduplication → Polyploidy MutNull->Outcome2 Note Key Biomarker: TPX2 expression level correlates with this compound sensitivity.

Downstream Experimental Analysis

To confirm the mechanism and effects of this compound, the following analyses are recommended after the proliferation assay.

Cell Cycle Analysis by Flow Cytometry
  • Procedure: After treatment, harvest cells, wash with PBS, and fix in 70% ethanol at -20°C. Before analysis, stain DNA with a solution containing Propidium Iodide (PI) and RNase.
  • Expected Results: Analyze DNA content using flow cytometry. This compound treatment typically causes accumulation of cells with 4N DNA content (G2/M arrest). In p53-deficient cells, a population of cells with >4N DNA (polyploidy) will emerge over time [3].
Apoptosis Detection
  • Procedure: Use an Annexin V-FITC/PI apoptosis detection kit following the manufacturer's protocol.
  • Expected Results: A significant increase in Annexin V-positive cells (indicating early and late apoptosis) is expected specifically in p53 wild-type cell lines following this compound treatment [3].
Biomarker Analysis by Western Blotting

The following table lists key proteins to analyze for confirming target engagement and understanding the cellular response.

Protein Target Expected Change with this compound Biological Significance
Phospho-Aurora A (T288) Decrease [2] Confirms direct inhibition of Aurora A kinase activity.
Phospho-Histone H3 (Ser10) Increase or No Change [3] Marker of mitotic accumulation; not directly inhibited by this compound.
p53 (Total and Phospho-Ser15) Increase in p53 WT cells [3] [1] Indicates p53 stabilization and activation in response to mitotic disruption.
Cleaved Caspase-3 Increase in p53 WT cells [3] Marker for execution of apoptosis.
TPX2 Variable (a biomarker) [4] High TPX2 expression correlates with resistance; low TPX2 with sensitivity.

Key Considerations for Researchers

  • p53 Status is Crucial: Always determine the p53 status of your cell lines before experimentation, as it is the primary determinant of the cellular outcome [3].
  • Biomarker for Sensitivity: Assess TPX2 expression levels; high TPX2 may predict resistance to this compound, while low levels predict sensitivity [4].
  • Off-Target Effects: While this compound is highly selective for Aurora A, be aware that at high concentrations, off-target effects on other kinases cannot be entirely ruled out. Kinome-wide profiling is advised for conclusive studies [5].

References

Comprehensive Application Notes and Protocols: MK-8745 Induced p53-Dependent Apoptosis in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Aurora kinases represent a family of serine/threonine protein kinases that play pivotal roles in ensuring accurate mitotic progression and are recognized as attractive novel targets for anticancer therapy. Among these, Aurora A kinase is essential for successful mitotic transition, regulating critical processes including centrosome maturation, spindle assembly, and chromosome alignment. The discovery that Aurora A is frequently overexpressed in a wide spectrum of human cancers has spurred the development of targeted inhibitors, with MK-8745 emerging as a particularly selective candidate. This compound is a novel and selective small-molecule inhibitor of Aurora A kinase with an impressive IC₅₀ of 0.6 nM, demonstrating more than 450-fold selectivity for Aurora A over Aurora B kinase [1].

The cellular response to Aurora A inhibition exhibits a fascinating dependence on p53 status, a phenomenon extensively characterized in preclinical studies. When p53-proficient cells are treated with this compound, they typically undergo a short mitotic delay followed by cytokinesis and subsequent apoptosis. In stark contrast, p53-deficient or mutant cells experience a prolonged arrest in mitosis followed by endoreduplication and polyploidy, completely bypassing apoptosis [2] [3]. This differential response highlights the critical role of p53 as a determining factor in cell fate decisions following Aurora A inhibition and has significant implications for patient stratification in clinical trials of Aurora A-targeted therapies.

This compound Properties and Specifications

Biochemical Profile

This compound is characterized by its potent and highly selective inhibition profile against Aurora A kinase. The compound exhibits an IC₅₀ of 0.6 nM against Aurora A, with more than 450-fold selectivity over Aurora B kinase (IC₅₀ = 280 nM) [2] [1]. This exceptional selectivity minimizes off-target effects and provides a clean pharmacological tool for specifically probing Aurora A biology. The molecular weight of this compound is 431.91 g/mol, with a chemical formula of C₂₀H₁₉ClFN₅OS [1].

Table 1: this compound Biochemical Properties

Parameter Specification Experimental Note
Aurora A IC₅₀ 0.6 nM In vitro kinase assay
Aurora B IC₅₀ 280 nM Selectivity ratio >450:1
Molecular Weight 431.91 g/mol C₂₀H₁₉ClFN₅OS
Purity ≥99.95% Quality controlled by HPLC
Formulation and Storage

For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO at 86 mg/mL (199.11 mM). It is crucial to use fresh, moisture-absorbing DMSO to maintain compound stability and solubility. Alternatively, the compound can be dissolved in ethanol at 1 mg/mL, though it remains insoluble in aqueous solutions [1]. For long-term storage, aliquots should be maintained at -20°C or below, with limited freeze-thaw cycles to preserve compound integrity. The stability of working solutions should be verified periodically, particularly for extended experiments.

Experimental Design and Workflow

Overall Experimental Strategy

The investigation of this compound-induced, p53-dependent apoptosis requires a systematic approach utilizing appropriate cell models, treatment conditions, and analytical techniques. The core strategy involves parallel experimentation with isogenic cell lines differing primarily in p53 status, treated with varying concentrations of this compound, followed by comprehensive analysis of cell cycle progression, apoptosis induction, and molecular signaling events. This design enables direct comparison of responses between p53-proficient and deficient models, controlling for genetic background effects.

Key Cell Lines and Culture Conditions

The use of isogenic cell line pairs is fundamental for establishing p53-specific effects. The HCT116 colon carcinoma system, developed by Dr. Bert Vogelstein's group, provides an ideal model with parental (p53 wild-type), p53⁻/⁻, p21⁻/⁻, and other relevant knockout variants [2] [4]. These cells should be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and standard penicillin-streptomycin antibiotics (100 U/mL) at 37°C in a humidified 5% CO₂ atmosphere. Regular authentication and mycoplasma testing are essential to ensure cell line integrity throughout the experimental series.

Table 2: Recommended Cell Lines for this compound Studies

Cell Line p53 Status Key Features Application
HCT116 Parental Wild-type Reference standard Apoptosis response control
HCT116 p53⁻/⁻ Null p53 deficiency Polyploidy induction
HCT116 p21⁻/⁻ Wild-type p53, p21 deficient p53-proficient, cell cycle checkpoint defective Mechanism dissection
Additional lines Various Multiple tissue origins Response generalizability

The following workflow diagram illustrates the complete experimental process for investigating this compound-induced p53-dependent effects:

MK8745_Workflow This compound Experimental Workflow Start Experimental Setup Cell_Culture Culture Isogenic Cell Lines (HCT116 parental, p53⁻/⁻, p21⁻/⁻) Start->Cell_Culture Treatment This compound Treatment (1-10 µM, 6-48 hours) Cell_Culture->Treatment Analysis_Branch Parallel Analysis Treatment->Analysis_Branch SubG1 Sub-G1 Population Analysis Analysis_Branch->SubG1 Caspase3 Caspase-3 Activation (Western Blot) Analysis_Branch->Caspase3 CytochromeC Cytochrome c Release (Immunofluorescence) Analysis_Branch->CytochromeC Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Analysis_Branch->Cell_Cycle Polyploidy Polyploidy Assessment (8N DNA Content) Analysis_Branch->Polyploidy p53_Analysis p53 Phosphorylation (Ser15) & Expression Analysis_Branch->p53_Analysis Interpretation Data Interpretation & Statistical Analysis SubG1->Interpretation Caspase3->Interpretation CytochromeC->Interpretation Cell_Cycle->Interpretation Polyploidy->Interpretation p53_Analysis->Interpretation End Experimental Conclusion Interpretation->End

Detailed Experimental Protocols

This compound Treatment and Dose Optimization

For initial characterization, a concentration range of 1-10 µM is recommended, with 5 µM identified as an effective concentration for robust cellular responses [2]. Treatment duration should be optimized based on the specific readout, with early time points (6-17 hours) capturing initial mitotic arrest and later time points (24-48 hours) revealing apoptosis and polyploidy outcomes. Prepare fresh working solutions from DMSO stock for each experiment, ensuring the final DMSO concentration does not exceed 0.1% in all treatment conditions, including vehicle controls. Include appropriate controls: untreated cells, vehicle control (DMSO), and positive controls for apoptosis (e.g., staurosporine) and cell cycle arrest (e.g., nocodazole).

Table 3: this compound Treatment Conditions for Various Assays

Experimental Readout Recommended Concentration Treatment Duration Key Observations
Initial mitotic arrest 5 µM 6-17 hours MPM2-positive accumulation
Apoptosis induction 1-10 µM 24-48 hours Sub-G1 population, caspase activation
Polyploidy induction 5 µM 24-48 hours 8N DNA content in p53-deficient cells
p53 phosphorylation 5 µM 12-24 hours Ser15 phosphorylation increase
Cell Cycle Analysis Protocol

The assessment of cell cycle distribution and polyploidy formation provides critical insights into this compound mechanisms. The following protocol details the procedure for flow cytometric analysis using propidium iodide (PI) staining:

  • Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization and combine in centrifuge tubes. Pellet cells at 500 × g for 5 minutes at room temperature.

  • Fixation: Resuspend cell pellets in ice-cold 70% ethanol added dropwise while vortexing gently to prevent clumping. Fix for a minimum of 2 hours or overnight at -20°C for optimal results.

  • Staining Solution Preparation: Prepare a working solution containing 50 µg/mL propidium iodide, 0.1 mg/mL RNase A, and 0.1% Triton X-100 in phosphate-buffered saline (PBS). Filter through a 0.45 µm membrane to remove particulates.

  • Staining Procedure: Pellet ethanol-fixed cells (300 × g, 5 minutes), wash once with PBS, then resuspend in 500 µL staining solution. Incubate for 30-45 minutes at 37°C protected from light.

  • Flow Cytometry Analysis: Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect a minimum of 10,000 events per sample, gating on singlet populations to exclude doublets. Data analysis should focus on DNA content histograms to quantify 2N, 4N, and >4N (polyploid) populations.

Apoptosis Assessment Methods

Multiple complementary approaches should be employed to confirm apoptosis induction:

Caspase-3 Activation Assay:

  • Harvest cells after this compound treatment (24-48 hours) and lyse in RIPA buffer supplemented with protease inhibitors.
  • Separate 30-50 µg of total protein by SDS-PAGE (12-15% gel) and transfer to PVDF membranes.
  • Probe with anti-cleaved caspase-3 antibodies (Cell Signaling Technology #9661 recommended) followed by HRP-conjugated secondary antibodies.
  • Develop using enhanced chemiluminescence and quantify band intensity normalized to loading controls (β-actin or GAPDH).

Cytochrome c Release Assay:

  • Grow cells on glass coverslips and treat with this compound for appropriate durations.
  • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
  • Incubate with anti-cytochrome c antibody (1:200 dilution) overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibody.
  • Counterstain with DAPI and visualize using confocal microscopy to assess cytochrome c localization (punctate mitochondrial vs. diffuse cytosolic).

Sub-G1 Population Quantification:

  • Analyze the sub-G1 population (<2N DNA content) from the cell cycle profiles obtained in Section 4.2. This population represents cells with fragmented DNA, a hallmark of late-stage apoptosis.

Data Analysis and Interpretation

Expected Results and Outcomes

The experimental approach described above should yield distinct response patterns based on p53 status. In p53 wild-type cells (HCT116 parental), expect to observe an initial accumulation in G2/M phase (4N DNA content) by 6 hours of treatment, followed by the appearance of a significant sub-G1 population (apoptotic cells) and return of 2N cells (successful cytokinesis) by 24-48 hours [2]. In contrast, p53-deficient cells (HCT116 p53⁻/⁻) will show a persistent 4N accumulation with minimal sub-G1 population, followed by the emergence of ≥8N polyploid cells by 24-48 hours, indicating endoreduplication without successful cytokinesis [2] [3].

The molecular analysis should confirm increased p53 protein expression and phosphorylation at Ser15 in p53 wild-type cells following this compound treatment, along with activation of caspase-3 and cytochrome c release. These markers should be absent or significantly reduced in p53-deficient models, despite similar cell cycle arrest patterns.

Troubleshooting Guide
  • Insufficient Mitotic Arrest: If minimal G2/M accumulation is observed, verify this compound activity through target engagement assays (e.g., autophosphorylation of Aurora A at T288) and ensure fresh compound preparation.

  • Variable Apoptosis Response: Check p53 status validation through western blotting or functional assays, as genetic drift can occur in continuous culture.

  • High Background in Flow Cytometry: Increase RNase treatment duration and concentration to eliminate RNA interference, and use doublet discrimination gates to exclude aggregated cells.

  • Weak Signal in Western Blots: Optimize antibody concentrations and consider using more sensitive detection methods such as fluorescent secondaries with laser scanning.

Mechanism Visualization

The following diagram illustrates the p53-dependent mechanistic pathways determining cellular response to this compound treatment:

MK8745_Mechanism This compound p53-Dependent Mechanism cluster_WT p53 Wild-Type Cells cluster_Deficient p53-Deficient/Mutant Cells MK8745 This compound Treatment (Aurora A Inhibition) WT_MitoticDelay Short Mitotic Delay MK8745->WT_MitoticDelay p53-dependent pathway Def_MitoticDelay Prolonged Mitotic Arrest MK8745->Def_MitoticDelay p53-independent pathway WT_p53 p53 Activation (Phosphorylation Ser15 & Increased Expression) WT_MitoticDelay->WT_p53 WT_Cytokinesis Successful Cytokinesis WT_p53->WT_Cytokinesis WT_Apoptosis Apoptosis Induction (Caspase-3 Activation Cytochrome c Release) WT_Cytokinesis->WT_Apoptosis WT_Outcome Cell Death WT_Apoptosis->WT_Outcome Def_Endoreduplication Endoreduplication Def_MitoticDelay->Def_Endoreduplication Def_Polyploidy Polyploidy Formation (≥8N DNA Content) Def_Endoreduplication->Def_Polyploidy Def_NoApoptosis No Apoptosis (Minimal Sub-G1 Population) Def_Polyploidy->Def_NoApoptosis Def_Outcome Polyploid Cells (Potential Aneuploidy) Def_NoApoptosis->Def_Outcome

Advanced Applications and Combination Strategies

Research has demonstrated that This compound-resistant clones often exhibit elevated phosphorylation of mTOR and Akt, suggesting activation of alternative survival pathways [4]. This observation provides a rationale for combination therapy approaches targeting multiple signaling nodes simultaneously. Specifically, the sequential administration of this compound followed by inhibitors of both mTOR and Akt has been shown to induce apoptosis in otherwise resistant tumor cells [4].

When designing combination studies, careful attention to sequencing and scheduling is essential. Preliminary data suggest that sequential rather than simultaneous combination with BH3-mimetics and panobinostat may provide synergistic effects [5]. Researchers should include appropriate monotherapy controls and matrix-designed dose-response experiments to distinguish additive from truly synergistic interactions.

Conclusion and Research Implications

The experimental protocols outlined herein provide a comprehensive framework for investigating the p53-dependent cellular responses to Aurora A inhibition by this compound. The clear dichotomy in outcomes—apoptosis in p53-proficient cells versus polyploidy in p53-deficient cells—underscores the critical importance of patient stratification by p53 status in clinical development of Aurora A inhibitors. Furthermore, the association between this compound resistance and Akt/mTOR pathway activation suggests promising opportunities for rational combination therapies that may overcome intrinsic and acquired resistance mechanisms.

These application notes serve as both a technical reference and a conceptual guide for researchers exploring the complex interplay between mitotic regulation and tumor suppressor pathways in cancer therapeutic development.

References

Comprehensive Application Notes and Protocols: MK-8745 and TPX2 as a Predictive Biomarker in Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aurora Kinases and TPX2 in Cancer Biology

Aurora kinases represent a family of serine/threonine kinases that play vital roles in regulating cell division and mitosis, particularly in chromosome separation. The Aurora kinase family consists of three paralogs: Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and Aurora Kinase C (AURKC), each with distinct yet overlapping functions in mitotic regulation. These kinases are frequently overexpressed in various human malignancies, including breast, lung, colorectal, ovarian, and prostate cancers, where their dysregulation drives uncontrolled proliferation, resistance to apoptosis, and therapeutic resistance. Under physiological conditions, Aurora kinases maintain genomic stability by regulating mitotic checkpoints and preventing chromosomal mis-segregation. However, their dysregulation via gene amplification or overexpression disrupts mitotic checkpoints and spindle assembly, leading to chromosomal instability (CIN), aneuploidy, and tumor evolution [1].

TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2) is a microtubule-associated protein encoded by a gene located on human chromosome band 20q11.1. It plays a critical role in spindle formation through its interaction with Aurora A kinase. During early mitosis, TPX2 is released in a RanGTP-dependent manner and interacts with Aurora A kinase, resulting in the localization of Aurora A to microtubules of the mitotic spindle and subsequent spindle assembly. The N-terminal domain of TPX2 interacts with Aurora A, protecting Thr288 in the T-loop of the kinase from dephosphorylation, thereby maintaining its activity. Cells deficient in the Aurora A/TPX2 complex present short spindles, resulting in mitotic failure. TPX2 expression is tightly regulated during the cell cycle, becoming detectable at the G1-S transition and disappearing at the completion of cytokinesis, making it a potential indicator of proliferative activity in tumor cells [1] [2].

MK-8745 Profile and Mechanism of Action

This compound is a potent and selective Aurora A inhibitor with an IC50 of 0.6 nM, demonstrating more than 450-fold selectivity for Aurora A over Aurora B. This high specificity makes it an excellent tool for investigating Aurora A-specific functions and therapeutic potential. The compound induces cell cycle arrest at the G2/M phase with accumulation of tetraploid nuclei, eventually leading to cell death in sensitive cancer cell lines. Following this compound treatment, Aurora A substrates including TACC3, Eg5, and TPX2 are rapidly degraded following the reduction of phospho-Aurora-A levels. Additionally, this compound has been shown to induce apoptotic cell death in a p53-dependent manner, as exposure of p53 wild-type cells to this compound results in the induction of p53 phosphorylation (ser15) and increased p53 protein expression [3] [4].

Table 1: this compound Biochemical and Pharmacological Properties

Property Specification Notes
Molecular Weight 431.91 g/mol -
IC50 for Aurora A 0.6 nM Measured in enzymatic assays
Selectivity Ratio >450-fold (Aurora A vs. B) -
Primary Mechanism Cell cycle arrest at G2/M phase Leads to tetraploidy and apoptosis
p53 Dependency Induces p53 phosphorylation (ser15) Confirmed in p53 wild-type cells
Solubility 86 mg/mL in DMSO Water insoluble
Chemical Formula C20H19ClFN5OS -

From a pharmacological perspective, this compound demonstrates favorable properties for in vitro research applications. It has good solubility in DMSO (86 mg/mL) but is insoluble in water, requiring appropriate formulation for cellular assays. The compound leads to dose-dependent inhibition of Aurora A activity and subsequent impairment of mitotic progression, making it a valuable chemical probe for studying Aurora A biology and a potential candidate for therapeutic development in selected cancer populations [4].

TPX2 Biomarker Identification Methodologies

TPX2 Expression Analysis in Clinical Specimens

The evaluation of TPX2 expression patterns in clinical samples represents a critical first step in establishing its utility as a predictive biomarker for Aurora A inhibitor response. For immunohistochemical (IHC) analysis of TPX2 in formalin-fixed, paraffin-embedded (FFPE) tissue specimens, researchers should employ a validated TPX2 anti-human rabbit polyclonal antibody at an optimal dilution of 1:200. The protocol should include deparaffinization of 4-μm thick tissue sections in xylene, rehydration through a graded alcohol series, antigen retrieval using 10 mmol/L citrate buffer (pH 6.0) with heating, and blockage of endogenous peroxidase activity with 0.3% H₂O₂ for 10 minutes. Immunostaining should be performed using the EnVision two-step method with DAB as the chromogen, followed by counterstaining with hematoxylin [2].

For quantitative assessment of TPX2 expression, a standardized scoring system integrating both staining intensity and extent should be implemented. Staining intensity is graded as: 0 (no staining), 1+ (mild staining), 2+ (moderate staining), and 3+ (intense staining). The staining area is scored as: 0 (no positive cells), 1+ (<10% of tissue stained positive), 2+ (10-50% stained positive), and 3+ (>50% stained positive). The combined score (intensity + extension) is then categorized as: 0-2 (negative expression), 3-4 (weak expression), and 5-6 (strong expression). This validated scoring algorithm has demonstrated clinical relevance, with studies showing TPX2 overexpression in 60.8% of colon cancer metastatic lesions, significantly associated with clinical staging, vessel invasion, and metastasis [2].

Molecular Validation of TPX2 Status

RNA interference approaches provide a robust method for functionally validating TPX2 as a biomarker for Aurora A inhibitor response. For TPX2 knockdown experiments, researchers can utilize a pSilencer 2.1-U6 puro Vector system incorporating the human TPX2-specific siRNA sequence: 5'-AAGAATGGAACTGGAGGGCTT-3'. A scrambled siRNA sequence (5'-GTACCGCACGTCATTCGTATC-3') with no homology to mammalian mRNA sequences should be used as a negative control. Transfection of TPX2-shRNA or control-shRNA plasmids is optimally performed using Lipofectamine 2000 reagent according to manufacturer's instructions, with efficiency validation 48-72 hours post-transfection [2].

Gene expression analysis of TPX2 mRNA levels can be conducted using quantitative real-time PCR (qPCR). Total RNA should be isolated using TRIzol reagent according to standard protocols, with 1 μg of RNA used for first-strand cDNA synthesis. TPX2 amplification is performed using the following primer pair: forward 5'-AGGGGCCCTTTGAACTCTTA-3' and reverse 5'-TGCTCTAAACAAGCCCCATT-3'. GAPDH (forward: 5'-CGGATTTGGTCGTATTGG-3', reverse: 5'-TCCTGGAAGATGGTGATG-3') serves as an endogenous control. Cycling conditions should include: initial denaturation at 95°C for 3 minutes; 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds. Specificity of amplification must be validated by melting curve analysis, and each experiment should be performed in triplicate to ensure statistical reliability [2].

Experimental Data Presentation and Analysis

Functional Assays for TPX2 Biomarker Validation

Cell proliferation analysis using the MTT assay provides critical information on the functional consequences of TPX2 modulation and its relationship to this compound sensitivity. Cells should be seeded in 96-well plates at an initial density of 0.2 × 10⁴ cells/well and allowed to adhere overnight. After this compound treatment at appropriate concentrations, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed should be dissolved in dimethyl sulphoxide (DMSO), and absorbance measured at 570 nm with 655 nm as reference. Experiments must be performed in triplicate with appropriate controls [2].

Migration and invasion assays are essential for evaluating the impact of TPX2 expression on metastatic potential, which has implications for Aurora A inhibitor efficacy. These assays should be conducted using modified 24-well Boyden chambers with membranes either uncoated (migration) or coated with Matrigel (invasion). Cells (5 × 10⁴ cells/mL) are placed in the upper chamber in serum-free medium, with medium containing 20% FBS used as chemoattractant in the lower wells. After 24 hours incubation, cells that have migrated to the bottom surface are fixed, stained with H&E, and counted under a microscope in three randomly selected fields at 200× magnification. TPX2 knockdown has been shown to significantly attenuate migration and invasion ability of colon cancer cells through AKT-mediated MMP2 activity regulation [2].

Table 2: In Vitro Functional Assays for TPX2 Biomarker Validation

Assay Type Key Parameters Expected Outcome with TPX2 Modulation
MTT Proliferation Cell density: 0.2×10⁴ cells/well; MTT incubation: 4h Decreased proliferation in TPX2-knockdown cells
Cell Migration 5×10⁴ cells/mL; 24h incubation; FBS as chemoattractant Reduced migration in TPX2-knockdown cells
Cell Invasion Matrigel-coated membranes; otherwise as above Reduced invasion in TPX2-knockdown cells
Gelatin Zymography Culture supernatants on 7.5% SDS-PAGE with 1mg/mL gelatin Reduced MMP2 activity with TPX2 knockdown
Soft Agar Assay 0.3% agar top layer over 0.6% agar base Decreased colony formation with TPX2 suppression
This compound Sensitivity Assessment Protocol

The evaluation of cellular sensitivity to this compound requires standardized protocols to ensure reproducible assessment of drug response. Cells should be treated with this compound across a concentration range (typically 1 nM to 10 μM) for 24-72 hours. Following treatment, cell cycle analysis should be performed using propidium iodide staining and flow cytometry to quantify the percentage of cells in G2/M phase arrest. Additionally, Western blot analysis should be conducted to assess the reduction in phospho-Aurora-A levels and the consequent degradation of Aurora A substrates (TACC3, Eg5, and TPX2). The expression levels of p21(waf1/cip1) and Cyclin B1 should also be evaluated, as these markers indicate cell cycle arrest and G2/M phase accumulation [3] [4].

For apoptosis assessment, researchers should examine p53 phosphorylation status and overall p53 protein levels following this compound treatment, particularly when comparing cell lines with different TPX2 expression levels. Annexin V/propidium iodide staining coupled with flow cytometry provides quantitative data on apoptotic cell populations. The correlation between TPX2 expression levels and this compound sensitivity can be established through dose-response curves and IC50 determination. Studies have demonstrated that TPX2 overexpression increases resistance to this compound, while TPX2 knockdown enhances sensitivity, confirming TPX2's role as a predictive biomarker for Aurora A inhibitor response [3].

Pathway Diagrams and Experimental Workflows

Aurora A/TPX2 Signaling Pathway and this compound Inhibition Mechanism

The following diagram illustrates the molecular relationship between Aurora A and TPX2 and the mechanism by which this compound inhibits this pathway, leading to specific cellular responses:

Aurorka_TPX2_Pathway RanGTP RanGTP TPX2 TPX2 RanGTP->TPX2 Releases AuroraA AuroraA TPX2->AuroraA Binds & Activates pAuroraA pAuroraA AuroraA->pAuroraA Autophosphorylation SpindleAssembly SpindleAssembly pAuroraA->SpindleAssembly Promotes G2_M_Arrest G2_M_Arrest pAuroraA->G2_M_Arrest Loss Leads to MitoticProgression MitoticProgression SpindleAssembly->MitoticProgression Enables Apoptosis Apoptosis G2_M_Arrest->Apoptosis Progresses to MK8745 MK8745 MK8745->AuroraA Inhibits MK8745->pAuroraA Reduces

Diagram 1: Aurora A/TPX2 Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates how TPX2 activates Aurora A, promoting spindle assembly and mitotic progression. This compound inhibits this pathway, leading to G2/M arrest and apoptosis.

TPX2 Biomarker Validation Experimental Workflow

The following workflow outlines the key experimental steps for validating TPX2 as a predictive biomarker for this compound response:

TPX2_Validation_Workflow SampleCollection SampleCollection TPX2_IHC TPX2_IHC SampleCollection->TPX2_IHC Tissue Sections TPX2_Scoring TPX2_Scoring TPX2_IHC->TPX2_Scoring Stained Slides CellModels CellModels TPX2_Scoring->CellModels Expression Correlated TPX2_Modulation TPX2_Modulation CellModels->TPX2_Modulation Selected MK8745_Treatment MK8745_Treatment TPX2_Modulation->MK8745_Treatment Knockdown/Overexpression FunctionalAssays FunctionalAssays MK8745_Treatment->FunctionalAssays Treated Cells DataAnalysis DataAnalysis FunctionalAssays->DataAnalysis Proliferation/Migration Data BiomarkerValidation BiomarkerValidation DataAnalysis->BiomarkerValidation Statistical Correlation

Diagram 2: TPX2 Biomarker Validation Experimental Workflow. This diagram outlines the comprehensive approach for validating TPX2 as a predictive biomarker, from initial tissue analysis to functional validation.

Conclusion and Future Perspectives

The identification of TPX2 as a biomarker for Aurora A inhibitor response represents a significant advancement in personalized cancer therapeutics. The methodologies outlined in this document provide researchers with standardized protocols for evaluating TPX2 expression and its functional relationship to this compound sensitivity. The correlation between TPX2 expression levels and response to Aurora A inhibition offers a promising strategy for patient stratification in clinical settings. Furthermore, the role of TPX2 in cancer progression and metastasis suggests that its assessment may have broader implications beyond predicting drug response, potentially serving as a general prognostic indicator in multiple cancer types [3] [2].

Future research directions should focus on validating these findings in clinical cohorts and developing standardized diagnostic assays for TPX2 assessment in clinical specimens. Additionally, combination therapies incorporating Aurora A inhibitors with other targeted agents may leverage TPX2 status to enhance therapeutic efficacy and overcome resistance mechanisms. As the field advances toward more personalized treatment approaches, biomarkers such as TPX2 will play increasingly important roles in ensuring the right patients receive the most appropriate therapies based on the molecular characteristics of their tumors [1].

References

MK-8745 in Cancer Research: Mechanism and Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase. Its mechanism of action and the rationale for exploring it in combination therapies are summarized in the table below.

Aspect Description
Primary Target Aurora A Kinase [1] [2]
IC₅₀ for Aurora A 0.6 nM [1]
Selectivity >450-fold selective for Aurora A over Aurora B [1]
Key Mechanism Binds to ATP-binding pocket, inhibits kinase activity & disrupts mitotic progression [3]. Induces cell cycle arrest at G2/M phase, leading to accumulation of tetraploid cells [4].
Cellular Outcome p53-dependent; p53-proficient cells undergo apoptosis, p53-deficient cells undergo endoreduplication & polyploidy [5].
Proposed Biomarker High TPX2 (Aurora A activator) expression may predict sensitivity [4] [6].
Combination Rationale Targeting complementary/compensatory pathways to enhance efficacy & overcome resistance [7] [3]. Potential partners: chemotherapies, FAK inhibitors, immunotherapy [7].

The cellular decision between apoptosis and polyploidy upon Aurora A inhibition is a critical consideration for therapy design, which can be visualized as follows:

MK8745 This compound Treatment (Aurora A Inhibition) MitoticDefect Mitotic Defect MK8745->MitoticDefect P53_WT p53 Proficient Cell MitoticDefect->P53_WT P53_Deficient p53 Deficient Cell MitoticDefect->P53_Deficient ShortDelay Short Mitotic Delay P53_WT->ShortDelay ProlongedDelay Prolonged Mitotic Arrest P53_Deficient->ProlongedDelay Apoptosis Apoptosis (Cell Death) ShortDelay->Apoptosis Endoreduplication Endoreduplication ProlongedDelay->Endoreduplication Polyploidy Polyploidy Endoreduplication->Polyploidy

Proposed Experimental Design for Combination Therapy

This protocol outlines a framework for evaluating this compound in combination with other agents in vitro, using a FAK inhibitor combination as an example based on published research [7].

Pre-experiment Preparation
  • Test Compounds: Prepare this compound and the combination agent (e.g., a FAK inhibitor like PF-562271 or VS-4718). Reconstitute in DMSO to create high-concentration stock solutions (e.g., 10-20 mM). Store at -20°C or as recommended.
  • Cell Lines: Select appropriate cancer cell lines. Crucially, characterize the p53 status (wild-type, mutant, or null) of each line [5]. Include lines with varying levels of TPX2 expression if possible [4] [6].
  • Equipment: Standard cell culture equipment, a robotic liquid handler (for high accuracy in 384-well plates), and a plate reader capable of luminescence detection.
In Vitro Combination Screening Protocol

This workflow details the key steps for performing the combination screening:

Start Plate Cells in 384-well Plates (~1000 cells/well) Step1 Dispense Drug Combinations (this compound + Partner Drug) Using 6x6 or 7x11 Matrix Start->Step1 Step2 Incubate (48-72 hours) Step1->Step2 Step3 Add Cell Viability Reagent (e.g., CellTiter-Glo) Step2->Step3 Step4 Measure Luminescence Step3->Step4 Step5 Analyze Data for Synergy (e.g., SynergyFinder) Step4->Step5

  • Cell Seeding: Seed cells in 384-well white-walled, clear-bottom plates at a density optimized for linear growth over the assay duration (e.g., 500-1000 cells per well in 50 μL of media) [7].
  • Drug Treatment: Using an automated liquid handler, treat cells with a matrix of drug concentrations.
    • This compound: Use a 7-point, 2-fold dilution series. A suggested range is from 10 μM down to 0.156 nM to capture its potent activity.
    • Combination Agent: Use an 11-point, 2-fold dilution series.
    • Include controls: vehicle (DMSO), each drug alone, and no-cells blank.
    • Perform each condition in at least four replicates for statistical robustness [7].
  • Incubation: Incubate plates at 37°C with 5% CO₂ for 48-72 hours.
  • Viability Assessment: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and read on a plate reader. Luminescence is proportional to the amount of ATP present, indicating metabolically active cells.
Data Analysis and Synergy Assessment
  • Dose-Response Curves: Generate curves for each single agent to determine its IC₅₀ value.
  • Synergy Calculation: Use software like SynergyFinder to analyze the combination matrix data. Common models include:
    • Loewe Additivity: Assumes the drugs have similar mechanisms.
    • Bliss Independence: Assumes the drugs have independent mechanisms.
    • Zero Interaction Potency (ZIP): Recommended for its ability to account for both efficacy and potency [7].
    • A synergy score > 10 indicates significant synergy.

Expected Outcomes and Data Interpretation

The following table outlines key experiments and the methodologies to validate the combination's effects and mechanism.

Experimental Goal Protocol / Method Key Readouts & Interpretation
Viability & Synergy CellTiter-Glo assay after 72h treatment. Dose-response curves, IC₅₀ values. Synergy score > 10 (via ZIP model) confirms enhanced effect [7].
Apoptosis Detection Caspase-Glo 3/7 assay after 24h treatment. Western Blot for cleaved PARP and Caspase-3. Increase in luminescence (Caspase assay). Appearance of cleaved protein bands (Western Blot). Indicates activation of programmed cell death [7] [5].
Cell Cycle Analysis Propidium Iodide (PI) staining followed by flow cytometry after 24h treatment. DNA content histogram. Increase in G2/M and >4N (polyploid) populations confirms mitotic disruption [5] [4].
Target Engagement Western Blot analysis of cell lysates after 6-8h treatment. Reduction in phospho-Aurora A (T288). Check downstream effects (e.g., phosphorylation of TPX2, Eg5). Confirms on-target activity [5].

Critical Considerations for Your Experimental Design

  • p53 Status is Paramount: Always determine the p53 status of your model systems. The cellular outcome of this compound treatment (apoptosis vs. polyploidy) is critically dependent on it, which will majorly influence how you interpret the efficacy of your combination [5].
  • Biomarker Exploration: Incorporate analysis of potential biomarkers like TPX2 expression levels. This could help identify patient populations most likely to respond to therapy [4] [6].
  • Off-Target Effects: While this compound is highly selective, be aware that at high concentrations, off-target effects may occur. Using multiple concentrations and including relevant controls helps mitigate misinterpretation [2].
  • In Vivo Translation: If moving to animal models, note that this compound has poor aqueous solubility. For in vivo dosing, it may need to be formulated in a suspension using carriers like CMC-Na or in a clear solution with DMSO, PEG300, and Tween-80 in ddH₂O [1].

References

MK-8745 solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common questions about handling MK-8745:

  • What is the solubility of this compound in DMSO? this compound is highly soluble in DMSO. Suppliers report stock solution concentrations of 86 mg/mL (199.11 mM) and even ≥100 mg/mL (231.53 mM) [1] [2] [3]. This high solubility allows you to make concentrated stock solutions, minimizing the final DMSO concentration in your cell culture experiments.

  • What is the recommended final concentration of DMSO in cell culture? For cell-based assays, it is crucial to keep the final concentration of DMSO low to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5% [4]. Always include a vehicle control (DMSO-only) group in your experiments to rule out solvent-related effects.

  • What should I do if my this compound solution precipitates? If you suspect precipitation, you can try the following steps:

    • Warm the tube: Gently warm the tube to 37°C [1] [3].
    • Sonicate: Place the tube in an ultrasonic bath for a short time to aid dissolution [1] [3].
    • Verify storage: Ensure the stock solution is stored properly, sealed, and below -20°C to maintain stability. However, it's best to use the solution soon after preparation [1] [3] [5].
  • Are there alternative formulations for in vivo studies? Yes, for animal studies, you can use formulations that avoid high concentrations of DMSO. One validated formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water, which can achieve a working concentration of about 4.3 mg/mL [2].

This compound Solubility & Formulation Data

The table below summarizes the key quantitative data for handling this compound.

Property Reported Value / Method Source
Solubility in DMSO 86 mg/mL (199.11 mM); ≥100 mg/mL (231.53 mM) [1] [2] [3]
Solubility in Water Insoluble [1] [2] [5]
Solubility in Ethanol ~1-2 mg/mL (with gentle warming & sonication) [1] [2] [5]
In Vivo Formulation 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]
Homogeneous Suspension ≥5 mg/mL in 0.5% Carboxymethyl cellulose (CMC-Na) [2]

Troubleshooting Guide for Common Issues

Use this guide to diagnose and resolve specific problems you might encounter.

Problem Possible Cause Solution
Precipitation in stock solution Storage temperature too high; solution not used fresh Store stock solutions at -20°C or below. Warm to room temperature before opening. Use quickly and avoid multiple freeze-thaw cycles [1] [3] [5].
Low solubility in aqueous buffer This compound is inherently insoluble in water Always add the concentrated DMSO stock solution to your aqueous buffer or medium last, while vortexing gently to ensure proper mixing and dilution.
Cell death in control groups Final DMSO concentration is too high Calculate and dilute your stock so the final DMSO concentration is ≤0.5%. Perform a dose-response test for DMSO alone on your specific cell line [4].
Need for in vivo dosing High DMSO concentration is toxic to animals Use the pre-validated in vivo formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) [2].

Experimental Protocol: Preparing a 10 mM Stock Solution

This workflow outlines the steps to correctly prepare a standard stock solution of this compound for your in vitro experiments.

start Start Preparation step1 Calculate & weigh 4.32 mg of this compound start->step1 step2 Transfer compound to a vial step1->step2 step3 Add 1 mL of pure DMSO step2->step3 step4 Warm gently to 37°C if needed step3->step4 step5 Mix by vortexing or brief sonication step4->step5 step6 Visually inspect for a clear solution step5->step6 decide Solution clear and precipitate-free? step6->decide step7 Aliquot and store at -20°C decide->step7 Yes trouble Proceed to Troubleshooting Guide decide->trouble No

Procedure Notes:

  • Calculation: The molecular weight of this compound is 431.91 g/mol. To make a 10 mM solution in 1 mL of DMSO, you need (10 µmol) * (431.91 µg/µmol) = 4319.1 µg, or about 4.32 mg of the compound.
  • Mixing: If the powder does not dissolve immediately after adding DMSO, use the techniques in the troubleshooting guide: warm the vial in a 37°C water bath and/or use a brief sonication in an ultrasonic bath [1] [3].
  • Storage: For long-term stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below [1] [3] [5].

Key Takeaways for Researchers

  • High DMSO Solubility: You can easily prepare highly concentrated stock solutions (>85 mg/mL), which helps keep the final DMSO concentration in cell culture media well below toxic levels (0.5%) [1] [2] [4].
  • Use Validated Formulations: For in vivo work, rely on the pre-validated formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) to ensure solubility and minimize animal toxicity [2].
  • Proper Handling is Critical: Always warm and sonicate your stock solutions if you see precipitation, and store them correctly at -20°C to maintain stability and performance [1] [3] [5].

References

MK-8745 p53 status impact on apoptosis versus polyploidy

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: p53 Dictates Cell Fate

The table below summarizes the consistent experimental findings on how p53 status determines the outcome of MK-8745 treatment.

Cell Type / p53 Status Primary Response to this compound Cell Cycle Progression Final Outcome Key Molecular Markers
p53 Wild-Type (Proficient) Apoptosis Short mitotic delay, followed by cytokinesis Cell death ↑ p53 protein & phosphorylation (Ser15), caspase-3 activation, cytochrome c release [1] [2]
p53 Null or Mutant (Deficient) Polyploidy Prolonged mitotic arrest, followed by endoreduplication Polyploid cells (8N, 16N) Absence of 2N population, no apoptosis [1] [2] [3]

This pivotal relationship is illustrated in the following pathway diagram.

G MK8745 This compound Treatment p53_WT p53 Wild-Type Cell MK8745->p53_WT p53_Mutant p53 Null/Mutant Cell MK8745->p53_Mutant Mitotic_Delay Short Mitotic Delay p53_WT->Mitotic_Delay Prolonged_Arrest Prolonged Mitotic Arrest p53_Mutant->Prolonged_Arrest Cytokinesis Cytokinesis Mitotic_Delay->Cytokinesis Endoreduplication Endoreduplication Prolonged_Arrest->Endoreduplication p53_Activation p53 Phosphorylation (Ser15) & Stabilization Cytokinesis->p53_Activation Polyploidy Polyploidy Endoreduplication->Polyploidy Apoptosis Apoptosis Caspase Caspase-3 Activation p53_Activation->Caspase Caspase->Apoptosis

Experimental Guide: Validating the p53-Dependent Response

To experimentally confirm this mechanism in your system, the following validated protocols can be used.

Cell Cycle & Apoptosis Analysis by Flow Cytometry

This is the primary method for distinguishing between apoptosis and polyploidy.

  • Purpose: To quantify the proportion of cells undergoing apoptosis (sub-G1 DNA content) versus polyploidy (4N, 8N, >8N DNA content).
  • Protocol Summary:
    • Cell Treatment: Treat your chosen cell lines (e.g., HCT116 isogenic pairs) with this compound. A typical working concentration is 1-10 µM for 24-48 hours [1] [2] [3].
    • Harvesting and Fixation: Harvest cells by trypsinization, pellet by centrifugation, and gently resuspend in cold PBS. Fix cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.
    • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) to stain DNA and degrade RNA, respectively. Incubate for 30 minutes at 37°C in the dark [3].
    • Analysis: Analyze samples using a flow cytometer. Use the FL2 or FL3 channel to measure PI fluorescence, which correlates with DNA content.
  • Expected Results:
    • p53 WT: An increase in the sub-G1 peak (apoptotic cells) and a maintained 2N population.
    • p53 Deficient: A significant increase in cells with 8N and 16N DNA content, with a disappearance of the 2N peak, indicating failed cytokinesis [1] [2].
Western Blot Analysis for Mechanism Confirmation

This assay confirms the activation of the molecular pathways.

  • Purpose: To detect key protein markers like p53 activation and caspase-mediated apoptosis.
  • Protocol Summary:
    • Cell Lysis: Lyse cells after this compound treatment (e.g., at 24h) using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
    • Antibody Probing: Probe the membrane with specific primary antibodies, followed by HRP-conjugated secondary antibodies.
  • Key Antibodies and Expected Results [1] [2]:
    • Phospho-p53 (Ser15): Increased in p53 wild-type cells.
    • Total p53: Often stabilized and increased in p53 wild-type cells.
    • Cleaved Caspase-3: A clear marker of apoptosis, expected in p53 wild-type cells.
    • β-Actin/GAPDH: Loading control.

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers might encounter.

Problem Possible Cause Solution & Recommendation
No apoptosis in p53 wild-type cells Inefficient p53 pathway; wrong dosage/duration. Confirm p53 status via sequencing. Perform a dose-response (e.g., 0.1-10 µM) and time-course (8-72h) experiment. Use a positive control (e.g., DNA damaging agent) [4].
Unexpected apoptosis in p53 null cells Off-target effects or secondary pathways. This compound is highly selective, but verify at lower concentrations. Check for compensatory activation of mTOR/Akt; consider combination with mTOR/Akt inhibitors [3].
High basal polyploidy in controls Underlying genomic instability. Use low-passage cells. Characterize baseline ploidy via flow cytometry. The HCT116 isogenic system is the gold standard for controlled studies [3].
Weak Western blot signal Insufficient protein transfer or antibody specificity. Confirm transfer efficiency with Ponceau S staining. Titrate antibodies and use fresh detection reagents.

Therapeutic Implications & FAQs

  • Why is the induction of polyploidy a concern in cancer therapy? Polyploid cells can act as a reservoir for genomic instability. They can undergo error-prone cell divisions, leading to highly aneuploid progeny that are often therapeutically resistant and have enhanced metastatic potential [5] [6]. Therefore, inducing polyploidy in p53-deficient tumors might be counterproductive.

  • Are there strategies to target polyploid cells that emerge after treatment? Yes. Preclinical studies show that this compound-resistant polyploid clones can exhibit elevated phosphorylation of mTOR and Akt. Subsequently treating these cells with inhibitors of mTOR (e.g., Pp242) and Akt can effectively induce apoptosis, suggesting a promising combination therapy strategy [3].

References

MK-8745 resistance mechanisms in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Resistance to MK-8745

Resistance to Aurora A kinase inhibitors like this compound primarily arises from specific cellular states and the activation of alternative survival pathways. The table below summarizes the principal mechanisms identified in preclinical studies.

Mechanism Key Players/Factors Observed Cellular Outcome Potential Experimental Check
p53 Dysfunction [1] [2] Loss or mutation of the TP53 tumor suppressor gene. Mitotic skip, endoreduplication, and polyploidy instead of apoptosis. Perform DNA content analysis by flow cytometry (e.g., PI staining) to detect >4N polyploid cells.
Alternative Pathway Activation [2] Upregulation of Akt/mTOR signaling. Enhanced cell survival and proliferation despite Aurora A inhibition. Use Western blot to check for elevated p-Akt (Ser473) and p-mTOR in resistant clones.
Biomarker Expression [3] High expression levels of TPX2 (AURKA activator). Increased drug resistance; TPX2 overexpression confers resistance in sensitive lines. Quantify TPX2 mRNA/protein levels in cell lines via qPCR or immunofluorescence.
Cell Fate Diversion [1] [4] Engagement of senescence programs. Cell cycle arrest with viability (senescence) instead of cell death. Conduct Senescence-Associated β-Galactosidase (SA-β-Gal) staining.

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments to diagnose and confirm these resistance mechanisms in your cellular models.

Assessing Cell Fate via DNA Content Analysis (for p53 status)

This protocol allows you to distinguish between the apoptotic and polyploidy fates induced by this compound treatment [1].

  • Reagents: Propidium Iodide (PI), RNase A, 70% ethanol, this compound.
  • Procedure:
    • Treat your cell lines (e.g., HCT116 isogenic pairs) with this compound (e.g., 1-5 µM) for 24-48 hours.
    • Harvest cells by trypsinization and pellet by centrifugation.
    • Wash cells with cold PBS and fix in 70% ethanol overnight at -20°C.
    • The next day, pellet cells and wash with PBS to remove ethanol.
    • Treat with RNase A (e.g., 100 µg/mL) for 30 minutes at 37°C to remove RNA.
    • Stain cells with PI solution (e.g., 50 µg/mL) for at least 30 minutes in the dark.
    • Analyze DNA content using a flow cytometer. Collect a minimum of 10,000 events per sample.
  • Expected Results:
    • p53 Wild-Type: Appearance of a distinct sub-G1 peak (apoptotic cells with fragmented DNA).
    • p53 Deficient: A significant population of cells with >4N DNA content (e.g., 8N, 16N), indicating polyploidy, with a minimal sub-G1 peak.
Profiling Survival Pathway Activation

This Western blot protocol detects the upregulation of compensatory Akt/mTOR signaling in resistant cells [2].

  • Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, SDS-PAGE gels, antibodies for p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin).
  • Procedure:
    • Generate this compound-resistant clones by isolating cells that remain viable after prolonged in vitro treatment or from in vivo xenograft models.
    • Lyse parental and resistant cells in RIPA buffer supplemented with inhibitors.
    • Determine protein concentration, resolve equal amounts by SDS-PAGE, and transfer to a PVDF membrane.
    • Block the membrane with 5% BSA in TBST for 1 hour.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence (ECL) substrate and visualize.
  • Expected Results: Resistant clones will show markedly elevated levels of p-Akt and p-mTOR compared to the sensitive parental cell line.

The following diagram illustrates the two primary resistance pathways and the corresponding experimental approaches for their detection.

G cluster_path1 Pathway 1: p53 Dysfunction cluster_path2 Pathway 2: Alternative Survival Signaling MK8745 This compound Treatment P53_Deficient p53-Deficient/Mutant Cell MK8745->P53_Deficient Akt_Up Akt/mTOR Pathway Activation MK8745->Akt_Up Polyploidy Polyploidy & Endoreduplication P53_Deficient->Polyploidy Exp1 Detection: DNA Content Analysis (Flow Cytometry) Polyploidy->Exp1 Survival Enhanced Cell Survival & Proliferation Akt_Up->Survival Exp2 Detection: Phospho-Protein Profiling (Western Blot) Survival->Exp2

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My cancer cell lines show high sensitivity to this compound in vitro, but the effect diminishes significantly in in vivo xenograft models. What could be the reason? This is a common challenge in drug development. The discrepancy can often be attributed to the tumor microenvironment (TME) in vivo. Components of the TME, such as cancer-associated fibroblasts (CAFs), can secrete growth factors (e.g., HGF, EGF) that activate pro-survival signals in tumor cells, effectively bypassing the need for Aurora A signaling [5]. Furthermore, the altered extracellular matrix (ECM) in solid tumors can reduce drug penetration and transport.

  • Troubleshooting Steps:
    • Analyze the TME of your xenograft tumors by immunohistochemistry (IHC) for markers of CAFs (e.g., α-SMA) and check for the phosphorylation status of receptors like c-MET (for HGF).
    • Consider combination therapy. Co-administration of this compound with an Akt or mTOR inhibitor (e.g., Pp242, Akt inhibitor VIII) has been shown to re-sensitize resistant tumors and induce apoptosis [2].

Q2: Are there more selective Aurora A inhibitors that could help me confirm my findings with this compound? Yes, this compound itself is recognized as one of the most selective Aurora A inhibitors available, with excellent specificity over Aurora B in biochemical assays [6]. However, achieving full cellular inhibition can require high concentrations. Other tool compounds include:

  • Alisertib (MLN8237): More widely used but less selective than this compound, with some off-target effects on Aurora B at higher doses [4] [6].
  • MK-5108 (VX-689): Another selective Aurora A inhibitor derived from the same chemical scaffold as this compound [6]. Using a second, structurally distinct inhibitor like Alisertib to replicate your key experiments can strengthen the conclusion that the observed phenotypes are due to on-target Aurora A inhibition.

Q3: Beyond p53 and Akt/mTOR, what other biomarkers should I investigate for predicting resistance? TPX2 is a critical allosteric activator of Aurora A and a strong candidate biomarker. Research has demonstrated that:

  • High basal levels of TPX2 are correlated with increased sensitivity to this compound [3].
  • siRNA knockdown of TPX2 in less-sensitive cell lines increases their this compound sensitivity.
  • Conversely, overexpression of TPX2 in sensitive cell lines can induce resistance. Therefore, routinely screening your model systems for TPX2 expression levels is highly recommended for interpreting resistance data [3].

References

Core Biomarker Relationship: TPX2 and MK-8745 Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on the relationship between TPX2 expression and sensitivity to MK-8745.

Experimental Model TPX2 Manipulation Impact on this compound Sensitivity Proposed Mechanism
Various Non-Hodgkin Lymphoma (NHL) cell lines [1] Endogenous high TPX2 expression Increased sensitivity Correlated with baseline expression level of the Aurora-A activator
Less-sensitive NHL cell lines [1] siRNA knockdown of TPX2 Increased sensitivity Reducing TPX2 makes resistant cells more susceptible to the drug
Highly-sensitive NHL cell lines [1] Overexpression of TPX2 Increased drug resistance Increasing TPX2 makes sensitive cells more resistant to the drug

Experimental Protocols for Investigating the Relationship

To validate the correlation between TPX2 expression and this compound sensitivity in your laboratory, you can follow these established methodologies.

Determining Baseline Sensitivity and TPX2 Expression

This workflow establishes the correlation between endogenous TPX2 levels and this compound response across different cell lines.

  • Cell Culture: Maintain a panel of relevant cancer cell lines (e.g., non-Hodgkin lymphoma, colon carcinoma) under standard conditions [1] [2].
  • This compound Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO and dilute to a working concentration range (e.g., 1 nM to 10 µM) in cell culture medium [3] [4].
    • Treat cells for 24-72 hours [1].
  • Viability and Proliferation Assay:
    • Use assays like MTT or CellTiter-Glo to measure cell viability or apoptosis after this compound treatment [1] [2].
    • Calculate the IC50 value for each cell line to determine its sensitivity [4].
  • TPX2 Protein Level Analysis (Western Blot):
    • Lysate Preparation: Lyse cells from each line in RIPA buffer with protease and phosphatase inhibitors.
    • Gel Electrophoresis and Transfer: Separate proteins (20-40 µg per lane) via SDS-PAGE and transfer to a PVDF membrane [5].
    • Antibody Detection: Probe the membrane with an anti-TPX2 antibody, followed by a HRP-conjugated secondary antibody. Use an anti-β-actin antibody as a loading control [1].
    • Visualization: Detect bands using chemiluminescence. Higher TPX2 protein levels should correlate with lower IC50 values (greater sensitivity) [1].
Functional Validation via TPX2 Modulation

This protocol directly tests whether TPX2 expression causally influences this compound sensitivity.

  • Knockdown in Resistant Cells:
    • Transfect less-sensitive cell lines with TPX2-specific siRNA or a non-targeting control siRNA [1].
    • 48-72 hours post-transfection, treat cells with this compound and assess viability. Successful TPX2 knockdown should increase sensitivity (lower IC50) [1].
  • Overexpression in Sensitive Cells:
    • Transfect highly-sensitive cell lines with a TPX2 expression plasmid or an empty vector control [1].
    • After 24-48 hours, treat with this compound. Successful TPX2 overexpression should decrease sensitivity (higher IC50) [1].

G HighTPX2 High TPX2 Expression Sensitive High this compound Sensitivity HighTPX2->Sensitive Correlates with LowTPX2 Low TPX2 Expression Resistant Low this compound Sensitivity LowTPX2->Resistant Correlates with P53WT p53 Wild-Type Sensitive->P53WT Leads to outcome depending on p53 P53Mut p53 Deficient/Mutant Apoptosis Apoptotic Cell Death P53WT->Apoptosis Polyploidy Polyploidy P53Mut->Polyploidy

Diagram: Relationship between TPX2, p53 status, and cellular outcomes of this compound treatment. High TPX2 expression correlates with increased drug sensitivity, but the final outcome is determined by p53 status.

Critical Experimental Considerations and Troubleshooting

  • p53 Status is a Key Determinant of Phenotype: The cellular response to Aurora A inhibition is highly dependent on p53. In cells with functional p53, this compound induces apoptosis. In p53-deficient or mutant cells, it leads to polyploidy instead of cell death [2]. Always genotype your cell lines for p53 status and interpret results accordingly.
  • Assay Selection for Functional Readouts:
    • Flow Cytometry: Use for analyzing cell cycle distribution (G2/M arrest), DNA content (polyploidy >4N), and apoptosis (sub-G1 peak) [2] [5].
    • Western Blot: Essential for confirming TPX2 knockdown/overexpression and monitoring Aurora A pathway activity (e.g., phosphorylation of Aurora A at T288, levels of downstream substrates like TACC3 and Eg5) [1] [5].
  • This compound Specificity: this compound is highly selective for Aurora A (IC50 = 0.6 nM) over Aurora B (IC50 = 280 nM) [2] [4]. This specificity is crucial as inhibiting Aurora B leads to polyploidy regardless of p53 status [2].

G Start Select Cell Line Panel A1 Treat with this compound (Dose Response) Start->A1 A2 Measure Viability & Calculate IC50 A1->A2 A3 Analyze TPX2 Protein Levels (Western Blot) A2->A3 B1 Correlate IC50 with TPX2 Expression A3->B1 C1 siRNA Knockdown of TPX2 in Resistant Lines B1->C1 C2 Overexpress TPX2 in Sensitive Lines B1->C2 In parallel C3 Re-test this compound Sensitivity C1->C3 C2->C3 End Confirm TPX2 as Predictive Biomarker C3->End

Diagram: A recommended experimental workflow for validating TPX2 as a biomarker for this compound sensitivity, combining correlation and functional studies.

Key Takeaways for Researchers

  • Patient Stratification: TPX2 expression could be used as a biomarker to identify patients most likely to respond to Aurora A inhibitor therapy [1].
  • Combination Therapy: The p53-dependent escape mechanism suggests that combining this compound with drugs that target the polyploidy survival pathway in p53-mutant cancers could be a promising strategy [2].
  • Context is Crucial: The high failure rate of clinical drug development often stems from an overemphasis on a drug's potency and specificity while overlooking factors like tissue exposure and selectivity [6]. A comprehensive biomarker strategy, as explored here with TPX2, is essential for improving success rates.

References

MK-8745 Aurora A selectivity over Aurora B confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of MK-8745

The table below summarizes the core quantitative data that confirms the selectivity of this compound for Aurora A over Aurora B.

Parameter Aurora A Aurora B Experimental Context Citation
IC₅₀ (Enzyme Assay) 0.6 nM 280 nM In vitro kinase assay [1] [2]
Selectivity Fold 1x ~467x less potent Calculated from IC₅₀ values [1]
Cellular Target Engagement Effective at high concentrations No significant inhibition at effective doses Cell-based immunofluorescence assays [3]

A systematic analysis of Aurora kinase inhibitors identified This compound and MK-5108 as significantly more selective for Aurora A than the commonly used inhibitors MLN8054 and MLN8237 [3]. The study concluded that AZD1152-HQPA and this compound are the best current tools for selectively inhibiting Aurora B and Aurora A, respectively in a research context [3].

Experimental Evidence & Validation Protocols

To confirm the selectivity and function of this compound in your experiments, you can use the following established methodologies.

In Vitro Kinase Assay for Specificity

This biochemical assay directly measures the compound's ability to inhibit the kinase activity of purified proteins.

  • Objective: To confirm direct target engagement and quantify inhibitory potency (IC₅₀).
  • Key Method from Literature:
    • Use purified Aurora A kinase and a biotinylated PLK1 peptide, a known substrate [1].
    • Perform the kinase reaction in the presence of a series of this compound concentrations (e.g., from low nanomolar to micromolar).
    • As a control, include an Aurora B-specific inhibitor (e.g., AZD1152) to demonstrate that inhibition of PLK1 phosphorylation is specific to Aurora A blockade [1].
  • Expected Outcome: this compound should show potent inhibition of Aurora A in the low nanomolar range, while showing little to no effect on Aurora B kinase activity under the same conditions [1].
Cell-Based Biomarker Assay for Cellular Specificity

This protocol assesses the selectivity of this compound in a cellular context by monitoring the phosphorylation of specific downstream targets of Aurora A and Aurora B.

  • Objective: To verify target selectivity in living cells.
  • Key Method from Literature:
    • Treat various cell lines (e.g., HeLa, U2OS) with this compound [3].
    • Use immunofluorescence or western blotting to detect phosphorylation of specific protein epitopes:
      • For Aurora A inhibition: Monitor dephosphorylation of LATS2 [3]. A decrease in LATS2 phosphorylation indicates successful Aurora A inhibition.
      • For Aurora B inhibition: Monitor dephosphorylation of Histone H3 (Ser10) [3] [4]. A decrease in H3S10 phosphorylation indicates Aurora B inhibition.
  • Expected Outcome: Selective Aurora A inhibition by this compound will lead to a loss of LATS2 phosphorylation without affecting Histone H3 (Ser10) phosphorylation, which would remain high [3].

The following diagram illustrates the logical workflow for experimentally confirming this compound selectivity using these key assays:

G Start Start: Validate this compound Selectivity Biochem In Vitro Kinase Assay Start->Biochem Cellular Cell-Based Biomarker Assay Start->Cellular SubBiochem In Vitro Kinase Assay Use purified Aurora A & B Kinase reaction with this compound Measure IC₅₀ values Biochem->SubBiochem SubCellular Cell-Based Biomarker Assay Treat cells with this compound Detect p-LATS2 (Aurora A readout) Detect p-Histone H3 (Aurora B readout) Cellular->SubCellular SpecConfirm Selectivity Profile Confirmed SubBiochem->SpecConfirm Low nM IC₅₀ for AurA High IC₅₀ for AurB SubCellular->SpecConfirm Loss of p-LATS2 p-Histone H3 unchanged

Troubleshooting Guide

Issue Possible Cause Solution & Action Plan
Unexpected inhibition of Aurora B in cells Off-target effects at high concentrations. Perform a dose-response curve. Use the lowest effective concentration that diminishes the Aurora A biomarker (p-LATS2) while leaving the Aurora B biomarker (p-Histone H3) intact [3].
Lack of phenotypic effect Cell line variation in permeability or sensitivity. Titrate the inhibitor concentration. The systematic study by [3] noted that this compound requires higher concentrations for full inhibition in cellular contexts compared to biochemical assays. Test different cell lines like HeLa, U2OS, or hTERT-RPE1 [3].
Induction of polyploidy instead of apoptosis This is an expected, p53-dependent outcome, not a technical failure. Verify the p53 status of your cell line. In p53-proficient cells, this compound induces apoptosis. In p53-deficient or mutant cells, it leads to a prolonged mitotic arrest and polyploidy [1]. Use this as a readout for p53 functionality.

Key Mechanism and Application Note

The p53-dependent cellular outcome is a critical feature of Aurora A inhibition by this compound [1]. You can use this to your experimental advantage:

  • In p53 wild-type cells: this compound treatment causes a short mitotic delay followed by apoptosis.
  • In p53-deficient/mutant cells: The treatment results in a prolonged mitotic arrest and endoreduplication, leading to polyploidy [1].

References

MK-8745 stable stock solution storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 Storage & Handling Guide

The table below consolidates the storage conditions and solubility data for this compound from several commercial suppliers.

Specification Supplier Recommendations
Solid Form Storage Desiccate at -20°C [1] [2]; for longer-term storage, -80°C is recommended [3].
Stock Solvent DMSO [3] [1] [2].
Stock Concentration ≥ 100 mg/mL (231.53 mM) [3] [1]. One supplier lists a specific concentration of 86 mg/mL (199.11 mM) [4].
Stock Solution Storage -80°C for 2 years; -20°C for 1 year [3].

| Important Notes | - Hygroscopic DMSO: Use fresh, dry DMSO to prepare stock solutions, as absorbed moisture can impact solubility and compound stability [3] [4].

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles [3] [1].
  • Warm Before Use: Allow the vial to reach room temperature before opening to prevent condensation [1]. |

Biological Context & Experimental Protocols

To help you design and troubleshoot your experiments, here is some key background on this compound's mechanism and commonly studied protocols.

  • Mechanism of Action: this compound is a highly potent and selective inhibitor of Aurora A kinase, with an IC50 of 0.6 nM. It shows more than 450-fold selectivity for Aurora A over Aurora B [3] [1] [2]. Aurora A is a serine/threonine kinase crucial for regulating mitosis, and its inhibition by this compound leads to cell cycle arrest at the G2/M phase, accumulation of tetraploid cells, and ultimately, apoptotic cell death [5] [6] [4]. This apoptosis is often dependent on the p53 status of the cells [3] [4].

The relationship between this compound treatment and its cellular effects can be visualized as follows:

G MK8745 This compound Treatment AurA Inhibits Aurora A MK8745->AurA CellCycle Cell Cycle Arrest (G2/M Phase) AurA->CellCycle Outcomes Cellular Outcomes CellCycle->Outcomes Apoptosis Apoptosis Outcomes->Apoptosis Senescence Senescence (Resistance) Outcomes->Senescence p53 p53 Status WildType Wild-type p53 p53->WildType Mutant Mutant p53 p53->Mutant WildType->Apoptosis Promotes Mutant->Senescence Associated with

  • Sample Cell-Based Assay Protocol: A common method to assess this compound's effect is the MTT cell viability assay [3].
    • Plate cells at a density of 10,000 cells per well in a 96-well plate.
    • Administer Compound: After 24 hours, treat the cells with this compound at your desired concentrations. Research often uses a range from nanomolar to low micromolar levels (e.g., 1 μM) for varying time points (24-96 hours) [3].
    • Incubate & Measure: Following the treatment period, add MTT reagent to each well and incubate to allow formazan crystal formation. Dissolve the crystals and measure the absorbance to determine cell viability.

Troubleshooting Common Issues

Here are solutions to some potential problems you might encounter:

  • Issue: Precipitate in Stock Solution

    • Cause: The stock solution may have been stored for too long at -20°C or exposed to moisture.
    • Solution: Warm the vial at 37°C and briefly sonicate it in a water bath to re-dissolve the compound [1]. Always store stock solutions at -80°C for long-term stability.
  • Issue: Inconsistent Biological Activity

    • Cause: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
    • Solution: Prepare small, single-use aliquots. Check the purity of your stock solution by HPLC if possible. Also, verify the p53 status of your cell lines, as this compound's efficacy is known to be p53-dependent [3] [4].

References

MK-8745 in vivo administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 Technical Profile

The table below summarizes key technical characteristics of this compound based on the search results.

Characteristic Description
Primary Target Aurora A Kinase (AURKA) [1] [2] [3]
Reported Specificity >100-fold selectivity for Aurora A over Aurora B in vitro [1] [2]
Key Cellular Effect p53-dependent apoptosis; p53-deficiency leads to polyploidy [1] [4]
Reported In Vivo Dose (Xenograft) 800 nM (concentration used in xenograft tumor injections) [4]
Potential Biomarker High TPX2 expression correlates with increased sensitivity [3]

Documented Experimental Context

The search results provide context from published studies that used this compound, which can help inform your own experimental design.

  • In Vitro Cell Culture Use: Studies treated various cancer cell lines (e.g., HCT116 colon carcinoma, non-Hodgkin lymphoma lines) with this compound at concentrations ranging from 1 to 10 µM to analyze cell cycle arrest and apoptosis [1] [3].
  • In Vivo Xenograft Use: One study injected this compound directly into xenograft tumors in mice at a concentration of 800 nM to study tumor growth inhibition [4]. The specific administration route (e.g., intravenous, intraperitoneal) for systemic delivery was not explicitly detailed in the search results.
  • Mechanism Workflow: The cellular decision between apoptosis and polyploidy upon Aurora A inhibition by this compound depends on the p53 status of the cell, as shown in the following pathway.

G Start This compound Inhibits Aurora A p53Check Cell p53 Status? Start->p53Check WTp53 Wild-type p53 p53Check->WTp53 Proficient MutNullp53 p53 Mutant/Null p53Check->MutNullp53 Deficient ShortDelay Short mitotic delay WTp53->ShortDelay LongDelay Prolonged mitotic arrest MutNullp53->LongDelay Cytokinesis Completes cytokinesis ShortDelay->Cytokinesis Endoreduplication Undergoes endoreduplication LongDelay->Endoreduplication Apoptosis Apoptosis (Cell Death) Cytokinesis->Apoptosis Polyploidy Polyploidy Endoreduplication->Polyploidy

References

MK-8745 experimental variability p53 wild-type versus null cells

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Why does MK-8745 cause such different outcomes in my cell lines? The cellular response to this compound is fundamentally determined by the p53 status. This is not an experimental artifact but a key mechanistic feature of Aurora A inhibition by this compound [1] [2].

  • In p53 wild-type cells: Inhibition of Aurora A by this compound triggers a functional p53-dependent post-mitotic checkpoint. This leads to a short mitotic delay followed by apoptosis (programmed cell death) [1] [3].
  • In p53-null/mutant cells: The absence of a functional p53 checkpoint allows cells to undergo a prolonged mitotic arrest, skip cytokinesis, and enter endoreduplication cycles, resulting in polyploidy [1] [4].

Q2: How can I confirm the p53 status is causing the variability in my experiments? It is crucial to genetically validate your findings using isogenic cell lines. The HCT116 colon carcinoma model and its p53-knockout derivative (HCT116 p53⁻/⁻) are well-established tools for this purpose [1] [2]. Demonstrating that the parental line undergoes apoptosis while the p53-knockout line becomes polyploid in the same experiment would confirm the role of p53.

Q3: My p53 wild-type cells are not undergoing apoptosis as expected. What could be wrong? Consider investigating the integrity of the broader p53-associated pathway. Research indicates that the apoptosis induced by this compound is independent of p21 but relies on other downstream effectors like Puma and Bax [1] [2]. Deficiencies in these other pathway components could dampen the apoptotic response.

Q4: Can polyploid cells generated by this compound treatment eventually die? Yes, but the pathway differs. Polyploid cells generated from p53-deficient lines after this compound treatment can be eliminated by targeting complementary survival pathways. Studies show that these resistant clones often exhibit elevated phosphorylation of Akt and mTOR. Subsequent treatment with inhibitors against Akt and mTOR can induce apoptosis in these polyploid cells [2].


Troubleshooting Guide
Issue Possible Cause Suggested Action
Expected apoptosis not observed in p53 WT cells Compromised p53 pathway (e.g., mutations in downstream effectors like Puma/Bax) Verify p53 pathway integrity; use isogenic cell lines for comparison [2].
Unclear whether cells are polyploid or apoptotic Overlap in flow cytometry profiles Use multiparameter flow cytometry: combine Propidium Iodide (DNA content) with markers like MPM2 (mitosis) and Annexin V (apoptosis) [1].
Variable sensitivity in p53 mutant lines Different p53 mutant proteins have varying dominant-negative effects Sequence p53 to characterize the specific mutation; results may vary by mutant type.
Resistance to this compound develops Upregulation of alternative survival pathways (Akt/mTOR) Treat resistant polyploid cells with combined Akt and mTOR inhibitors to induce cell death [2].

Experimental Protocols & Data

Protocol 1: Cell Cycle and Fate Analysis via Flow Cytometry This protocol helps distinguish between apoptotic, polyploid, and cycling cell populations.

  • Cell Treatment: Seed cells and treat with this compound at your desired concentration (e.g., 1-10 µM) for 6 to 48 hours [1] [3].
  • Harvesting: Collect both adherent and floating cells to ensure analysis of all populations, especially dead cells.
  • Fixation: Fix cells in 70% ethanol overnight at -20°C.
  • Staining: Wash cells with PBS, treat with RNase, and stain DNA with Propidium Iodide (PI).
  • Analysis: Analyze DNA content using a flow cytometer. Identify sub-G1 (apoptotic), 2N/4N (cycling), and >4N (polyploid) populations [1] [2].

Protocol 2: Target Engagement Immunoblotting This protocol confirms that this compound is effectively inhibiting Aurora A in your system.

  • Treatment & Lysis: Treat cells with this compound and lyse using RIPA or EBC buffer supplemented with protease and phosphatase inhibitors [2].
  • Protein Quantification: Determine protein concentration using the Bradford method.
  • Gel Electrophoresis: Separate proteins by SDS-PAGE.
  • Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% non-fat milk.
  • Antibody Incubation: Probe with primary antibodies (e.g., anti-phospho-Aurora A (T288) for inhibition, total Aurora A, γH2AX for DNA damage). Follow with HRP-conjugated secondary antibodies.
  • Detection: Develop using enhanced chemiluminescence. Expect a decrease in phospho-Aurora A (T288) [1].

Summary of Key Quantitative Findings on this compound

Cell Line p53 Status This compound Treatment Observed Outcome Key Metrics
HCT116 Parental Wild-type 5 µM, 17-40h Apoptosis Appearance of sub-G1 population; Caspase-3 activation [1]
HCT116 p53⁻/⁻ Null 5 µM, 17-40h Polyploidy 60% 8N population at 40h; absence of 2N cells [1]
HCT116 p21⁻/⁻ Wild-type (p21 null) 5 µM Apoptosis Similar to parental; p53-dependent, p21-independent [1]
Various NHL cells (e.g., Z138C) Not Specified 1 µM, 96h G2/M Arrest & Apoptosis ~5.5-fold increase in G2/M population [3]
HCT116 variants (from xenograft) Resistant Clones This compound + Akt/mTOR inhibitors Apoptosis Phospho-Akt/mTOR elevation; apoptosis upon combo treatment [2]

Mechanism and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the core concepts and experimental workflows.

G MK8745 This compound Treatment AurA Aurora A Kinase MK8745->AurA Inhibits p53WT p53 Wild-Type AurA->p53WT Short Mitotic Delay p53Null p53 Null/Mutant AurA->p53Null Prolonged Mitotic Arrest Apoptosis Apoptosis p53WT->Apoptosis p53-Dependent Checkpoint Activation Polyploidy Polyploidy p53Null->Polyploidy Failed Cytokinesis Endoreduplication

p53 Status Determines this compound Cell Fate

G Start Start Treat Treat Cells with this compound Start->Treat Harvest Harvest & Fix Cells Treat->Harvest PI Stain with Propidium Iodide (PI) Harvest->PI Flow Flow Cytometry Analysis PI->Flow SubG1 Sub-G1 Peak (Apoptosis) Flow->SubG1 If p53 WT PolyN >4N DNA Content (Polyploidy) Flow->PolyN If p53 Null

Flow Cytometry Workflow for Cell Fate

References

MK-8745 versus Alisertib Aurora A inhibitor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile Comparison

The table below consolidates key data on these two selective Aurora A inhibitors.

Feature MK-8745 Alisertib (MLN8237)
Primary Target & IC₅₀ Aurora A (IC₅₀ = 0.6 nM) [1] Aurora A (IC₅₀ = 1.2 nM) [2]
Selectivity over Aurora B > 450-fold selective for Aurora A over Aurora B [1] ~ 330-fold selective for Aurora A over Aurora B (IC₅₀ for AurB = 396.5 nM) [2]
Mechanism of Action ATP-competitive inhibitor; prevents autophosphorylation and activation [1]. ATP-competitive inhibitor; prevents autophosphorylation at Thr288 [2].

| Cellular & Phenotypic Effects | - Induces G2/M cell cycle arrest [1]

  • Leads to accumulation of tetraploid nuclei and cell death [1]
  • Induces p53-dependent apoptosis [1] | - Causes prolonged mitotic arrest and mitotic catastrophe [2]
  • Can lead to cell death, senescence, or polyploidy [2]
  • Up-regulates p53 pathway and activates mitochondrial apoptosis [2] | | Key Experimental Findings | - Degrades Aurora A substrates (TACC3, Eg5, TPX2) [1]
  • Apoptosis induction is p53-dependent [1] | - Anti-tumor activity in a wide range of preclinical models, including multiple myeloma [2]
  • Synergistic effects in sequential combination with BH3-mimetics [2] | | Clinical Status | Appears to be in the preclinical research stage [1]. | Extensive clinical trials; has completed Phase III assessment for some cancers [3] [2]. |

Mechanism of Action and Experimental Insight

Both this compound and Alisertib are potent and selective ATP-competitive inhibitors that target Aurora A, but they can trigger distinct cellular outcomes and have different stages of clinical development.

  • Mechanism of Action: As Type I kinase inhibitors, both this compound and Alisertib bind to the active kinase conformation and prevent its autophosphorylation and full activity, which is crucial for centrosome maturation and mitotic spindle assembly [2] [1]. This disruption leads to mitotic defects, forcing cells into cell cycle arrest.
  • Key Difference in p53 Dependency: A notable difference emerges in their reliance on the tumor suppressor p53 for inducing cell death. Studies show that this compound induces p53-dependent apoptosis, as confirmed in isogenic cell line models [1]. In contrast, research indicates that Alisertib, at low doses, can still be toxic to cells even when the key apoptotic proteins Bax and Bak are knocked out, suggesting the existence of additional, p53-independent cell death pathways [2].
  • Pathway and Experimental Workflow: The cellular response to Aurora A inhibition follows a logical sequence that can be summarized in the diagram below.

G A Aurora A Inhibitor (this compound or Alisertib) B Inhibition of Aurora A Autophosphorylation A->B C Disrupted Mitotic Spindle Assembly B->C D Mitotic Defects (G2/M Cell Cycle Arrest) C->D E Cellular Outcomes D->E F1 Mitotic Catastrophe E->F1 F2 Tetraploidy / Polyploidy E->F2 F3 Activation of Cell Death Pathways E->F3 G1 p53-Dependent Apoptosis (Stronger for this compound) F3->G1 G2 p53-Independent Pathways (Observed with Alisertib) F3->G2 Possible

Interpretation and Research Considerations

When deciding between these inhibitors for a research project, consider the following:

  • Selectivity and Potency: While both are highly selective for Aurora A, this compound has a slightly lower IC₅₀ and a higher stated selectivity ratio. This may make it a preferable tool for studies where isolating the effect of Aurora A inhibition from Aurora B is critical [1].
  • Cellular Context is Key: Your choice may depend on the cellular models you are using. The p53 status of your cell lines could significantly impact the observed results, with this compound being more effective in p53-wild-type contexts [1].
  • Clinical Translation: If your research aims to bridge basic science with clinical applications, Alisertib has a much more extensive clinical profile, with known efficacy and combination therapy data from numerous trials [3] [2].

References

MK-8745 Profile and Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and experimental evidence for MK-8745.

Aspect Description
Drug Name & Target This compound. A novel, specific Aurora Kinase A (AURKA) inhibitor [1].
Primary Mechanism Binds to ATP-binding pocket of AURKA, disrupting mitotic spindle assembly & causing cell cycle arrest at G2/M phase [1] [2].
Key Biomarker TPX2 (Targeting Protein for Xenopus Kinesin-like protein 2). TPX2 expression level correlates with this compound sensitivity [1].

| Experimental Evidence for Biomarker | • Gene Manipulation: siRNA knockdown of TPX2 increased drug sensitivity in less-sensitive NHL cell lines. Overexpression of TPX2 increased drug resistance in highly sensitive cell lines [1]. • Correlation: Sensitivity of NHL cell lines to this compound was correlated with expression level of TPX2 [1]. | | Link to p53 | this compound is not directly shown to target p53. TPX2 can influence p53 pathway; TPX2 silencing in breast cancer increased p53 and p21 expression [3] [4]. In lung adenocarcinoma, upstream regulator miR-218-5p targets TPX2 to inhibit malignancy via p53 pathway [5]. |

Detailed Experimental Protocols for Biomarker Validation

The key experiments that validated TPX2 as a biomarker for this compound response are outlined below.

  • 1. In Vitro Cell Viability and Cell Cycle Analysis

    • Methodology: Multiple non-Hodgkin lymphoma (NHL) cell lines were treated with this compound. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC₅₀). Cell cycle distribution was analyzed using flow cytometry after staining DNA [1].
    • Key Findings: Treatment with this compound induced cell cycle arrest at the G2/M phase and led to the accumulation of cells with tetraploid nuclei, followed by cell death [1].
  • 2. Gene Expression Manipulation via siRNA and Overexpression

    • Methodology: To establish a causal relationship, researchers used small interfering RNA (siRNA) to knock down TPX2 gene expression in cell lines that were less sensitive to this compound. Conversely, they introduced exogenous TPX2 DNA to overexpress the protein in highly sensitive cell lines [1].
    • Key Findings: Knockdown of TPX2 sensitized previously less-sensitive cells to this compound. Overexpression of TPX2 made sensitive cells more resistant to the drug, confirming TPX2's functional role in determining drug response [1].
  • 3. Correlation Analysis Between Gene Expression and Drug Sensitivity

    • Methodology: The baseline expression levels of TPX2 and other genes across a panel of NHL cell lines were quantified using techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing. These expression data were then statistically correlated with the experimentally determined IC₅₀ values for this compound [1].
    • Key Findings: A significant positive correlation was found between high TPX2 expression and resistance to this compound, identifying it as a potential predictive biomarker [1].

Signaling Pathway of this compound and TPX2

The following diagram illustrates the core mechanism of action of this compound and the role of TPX2, integrating the downstream connection to the p53 pathway based on broader cancer biology research.

MK8745 This compound AURKA Aurora A (AURKA) MK8745->AURKA Inhibits Spindle Mitotic Spindle Assembly AURKA->Spindle Regulates TPX2 TPX2 (Overexpressed) TPX2->AURKA Activates p53_Pathway p53 Pathway Activation TPX2->p53_Pathway Silencing Influences CellCycle G2/M Phase Cell Cycle Arrest Spindle->CellCycle CellDeath Cell Death CellCycle->CellDeath p21 p21 Expression p53_Pathway->p21 Apoptosis Apoptosis p21->Apoptosis

The diagram shows two interconnected pathways. The primary mechanism shows this compound directly inhibiting AURKA, which is normally activated by TPX2. This disruption leads to failed spindle assembly, cell cycle arrest, and death. Independently, research in other cancers shows that silencing TPX2 can lead to activation of the p53 pathway, resulting in apoptosis [3] [4].

Interpretation and Research Implications

For researchers, the evidence suggests that TPX2 expression is a strong candidate biomarker for predicting the sensitivity of cancer cells to AURKA inhibitors like this compound.

  • TPX2's Oncogenic Role: TPX2 is frequently overexpressed in diverse cancers (e.g., lymphoma, HCC, breast cancer) and is associated with advanced disease and poor prognosis [1] [6] [3]. Its role in stabilizing the mitotic spindle and activating AURKA makes it a critical node in cell proliferation.
  • Considerations for p53: While this compound's action is primarily through AURKA inhibition, the functional status of the p53 pathway in cancer cells may influence the overall therapeutic outcome, especially given the crosstalk suggested by other models. The TPX2-p53 relationship warrants further investigation in the specific context of AURKA inhibitor treatment.

References

MK-8745 specificity profile kinase selectivity panel

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 Specificity and Key Comparisons

This compound is a potent and selective Aurora Kinase A inhibitor. The table below summarizes its core biochemical profile and compares it with other well-characterized Aurora kinase inhibitors.

Inhibitor Primary Target Reported IC₅₀ for Aurora A Reported IC₅₀ for Aurora B Selectivity (Aurora A vs. B) Key Characteristics
This compound Aurora A 0.6 nM [1] 280 nM [2] >450-fold [1] Induces p53-dependent apoptosis; cell fate depends on p53 status [2].
Alisertib (MLN8237) Aurora A - - Less selective than this compound [3] [4] A commonly used Aurora A inhibitor; benchmark for comparison [3] [4].
MK-5108 (VX-689) Aurora A - - More selective than MLN8237 [3] [4] Structurally related to this compound (derived from VX-680) [3] [4].
VX-680 (Tozasertib) Pan-Aurora - - Non-selective [3] [4] The first clinically tested Aurora inhibitor; precursor to MK-5108/MK-8745 [3] [4].
AZD1152-HQPA (Barasertib) Aurora B - - Highly selective for Aurora B [3] [4] Considered an excellent tool for selective Aurora B inhibition [3] [4].

Experimental Evidence & Cellular Outcomes

The selectivity of this compound translates into distinct and predictable biological effects in cellular models.

  • In Vitro Kinase Assays: The selectivity of this compound was confirmed in experiments showing it inhibited the phosphorylation of Aurora A substrates (like a PLK1 peptide), but did not inhibit Aurora B kinase activity even at concentrations up to 10 µM [2].
  • Cellular Biomarker Analysis: In cells, this compound treatment leads to a reduction in phospho-Aurora A (Thr288) and the degradation of its substrates (TACC3, Eg5, TPX2), without inhibiting the phosphorylation of histone H3 (Ser10), a canonical target of Aurora B [2] [1].
  • p53-Dependent Cell Fate: A critical consequence of this compound's selectivity is its differential effect based on cellular p53 status [2]:
    • In p53 wild-type cells, inhibition of Aurora A by this compound causes a brief mitotic delay followed by apoptosis.
    • In p53-deficient or mutant cells, it results in a prolonged mitotic arrest and endoreduplication, leading to polyploidy.

The following diagram illustrates this pivotal signaling pathway and cellular outcome.

MK8745 This compound AurA Aurora A Kinase MK8745->AurA Inhibits p53_wt Wild-type p53 AurA->p53_wt Inactivates p53_mut p53 Deficient/Mutant AurA->p53_mut No functional p53 pathway Apoptosis Apoptosis p53_wt->Apoptosis Polyploidy Polyploidy p53_mut->Polyploidy

Key Experimental Protocols for Profiling

The search results refer to several methodologies used for inhibitor profiling.

  • Quantitative Biochemical Potency Assays: One common approach is to measure the inhibitor's effect on the catalytic activity of full-length Aurora A and Aurora B. This can be done using sensitive assay formats that monitor ADP production in multi-well microplate formats, allowing for the generation of dose-response curves [3] [4].
  • Conformational Profiling with TR-FRET: A high-throughput method involves using a time-resolved FRET (TR-FRET) sensor to track structural changes in Aurora A. This technique can distinguish whether an inhibitor stabilizes the active (DFG-in) or inactive (DFG-out) state of the kinase with angstrom-level precision, providing a quantitative link between conformational preference and selectivity [5].
  • Kinase Selectivity Profiling Panels: For broad selectivity screening, commercial systems are available. These systems profile lead compounds against a panel of kinases (e.g., 24 representative kinases) in an optimized strip format, which can be used to generate selectivity profiles at a single concentration or as dose-response curves [6].

Interpretation of Selectivity Data

When evaluating this compound for your research, please consider the following:

  • TPX2 as a Biomarker: The expression level of TPX2, an activator of Aurora A, has been correlated with the sensitivity of non-Hodgkin lymphoma cell lines to this compound, suggesting it could serve as a predictive biomarker [7] [8].
  • Clinical Context: While many Aurora inhibitors have been developed, challenges remain in the clinical translation of these agents, including off-target toxicity and acquired resistance. The development of selective inhibitors like this compound is part of a broader effort to improve therapeutic efficacy [9].

References

MK-8745 p53-dependent effects validation siRNA knockdown

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for siRNA Validation

The following diagram outlines the key experiment that confirmed the role of p53 in mediating cellular response to MK-8745.

Start Cell Line Selection A p53 siRNA Transfection (Knockdown of p53 expression) Start->A B Control Transfection (Scrambled siRNA) Start->B C This compound Treatment (Inhibition of Aurora A Kinase) A->C B->C D Phenotypic Analysis: - Cell Cycle (DNA content) - Apoptosis (Caspase-3) - Polyploidy (8N DNA population) C->D E p53-Dependent Effect Confirmed D->E

This experiment compared p53-knockdown cells to control cells, demonstrating that the cellular response to Aurora A inhibition depends directly on p53 status [1] [2].

Summary of Key Experimental Findings

The table below consolidates the primary outcomes from this validation experiment.

Experimental Variable Observation in p53-Proficient Cells Observation in p53-Deficient Cells
p53 Status Wild-type p53 expression [1] [2] p53 knocked down by siRNA (or naturally mutant/null) [1] [2]
Cell Fate after this compound Apoptosis [1] [2] Polyploidy (endoreduplication) [1] [2]
Mitotic Delay Short delay followed by cytokinesis [2] Prolonged arrest in mitosis [2]
Key Apoptotic Markers Activation of caspase-3 and cytochrome c release [1] [2] Absent [1] [2]
p53 Protein Analysis Increased p53 expression and phosphorylation at Ser15 [1] [2] Not applicable (protein knocked down) [1]

Detailed Experimental Methodology

For researchers aiming to replicate or understand this validation, here are the core methodological components.

  • Cell Lines and Transfection: The study used multiple human cancer cell lines. The pivotal experiments included isogenic HCT 116 colon carcinoma cells (parental with wild-type p53 and a p53-/- variant) [2]. Transient transfection with p53-specific siRNA was performed to deplete p53, with a scrambled siRNA sequence used as a negative control [1] [2].
  • Key Assays and Readouts:
    • Flow Cytometry: Cells were stained with propidium iodide (PI) to analyze DNA content. This identified the distinct cell populations: apoptotic (sub-2N), diploid (2N), tetraploid (4N), and polyploid (>4N, e.g., 8N) [2].
    • Apoptosis Detection: Induction of apoptosis was confirmed by measuring the activation of caspase-3 and the release of cytochrome c from the mitochondria [1] [2].
    • Western Blotting: This technique confirmed the knockdown efficiency of p53 siRNA and monitored changes in p53 protein levels and phosphorylation (e.g., at Ser15) in response to this compound [1] [2].

Interpretation and Significance

  • Recapitulation of Phenotype: The fact that genetic knockdown of Aurora A via specific siRNA produced the same p53-dependent outcomes (apoptosis in wild-type, polyploidy in deficient cells) confirmed that the effects of the small-molecule inhibitor this compound were on-target, and not due to off-target drug effects [1].
  • Mechanistic Insight: This validation positioned p53 as a central decision-maker in a cellular fate switch. Upon Aurora A inhibition, p53 directs cells toward apoptotic death, while its absence leads to genome duplication and polyploidy, a potential pathway for aneuploidy and tumor evolution [1] [2].

The siRNA knockdown of p53 served as a robust genetic tool to confirm that the induction of apoptosis by the Aurora A kinase inhibitor this compound is strictly p53-dependent.

References

MK-8745 anti-tumor efficacy xenograft model comparison

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 Profile & Mechanism of Action

This compound is a novel, potent, and selective small-molecule inhibitor of Aurora A kinase, with a reported IC₅₀ value of 0.6 nM [1].

Its mechanism of action is notably p53-dependent [2] [1]. The cellular fate upon Aurora A inhibition by this compound is determined by the p53 status of the cancer cell, as illustrated below.

G MK8745 This compound inhibits Aurora A CellFate Cell Fate is P53-dependent MK8745->CellFate P53_WT P53 Proficient Cell CellFate->P53_WT P53_Def P53 Deficient Cell CellFate->P53_Def Outcome1 Short mitotic delay Cytokinesis → Apoptosis (Cell Death) P53_WT->Outcome1 Outcome2 Prolonged mitotic arrest Endoreduplication → Polyploidy P53_Def->Outcome2

Anti-Tumor Efficacy in Xenograft Models

The following table summarizes the key experimental data from xenograft studies involving this compound.

Cancer Model Host Mouse Dosing Regimen Reported Efficacy Key Context / Mechanism
HCT116 Isogenic Cells (Colorectal) [1] Female athymic mice Subcutaneous (s.c.), 800 nM for 7-12 days Significant tumor growth inhibition Anti-tumor activity was demonstrated; however, it did not cause complete tumor regression, and drug-resistant tumors remained.
HCT116 Isogenic Cells (Colorectal) [2] Information not specified in abstract Information not specified in abstract Induction of apoptosis in p53 wild-type cells; induction of polyploidy in p53-deficient cells. p53 status was a determining factor for induction of apoptosis vs. polyploidy.

Experimental Protocol Overview

The general workflow for evaluating a compound like this compound in a subcutaneous xenograft model, based on standard methodologies from the search results, involves several key stages [3] [4]:

  • Model Generation: Immunodeficient mice (e.g., NSG, athymic nude) are subcutaneously implanted with cancer cells or tumor fragments.
  • Tumor Monitoring: Tumor growth is monitored by measuring perpendicular diameters with an electronic caliper. Tumor volume (V) is often calculated using the formula: V = (π/6) × d³, where d is the mean diameter [5].
  • Treatment: When tumors reach a predetermined volume (e.g., 200-300 mm³), mice are randomized into treatment and control groups. Dosing follows the planned schedule.
  • Efficacy Assessment: Tumor growth in the treated group is compared to the control group over time. Key metrics include tumor growth inhibition and time to tumor failure (e.g., time for a tumor to quadruple in volume) [5] [4].

Interpretation & Research Considerations

When interpreting these findings, please consider:

  • The p53 status of the tumor model is a critical factor for predicting the outcome of this compound treatment, as it determines whether the result is apoptosis or polyploidy [2].
  • The available data is limited. The search results did not contain head-to-head comparisons of this compound with other Aurora A inhibitors (e.g., Alisertib) in terms of potency, efficacy, or toxicity profiles in xenograft models.
  • The field is moving towards more complex models. While the data for this compound comes from cell-line-derived xenografts (CDX), Patient-Derived Xenografts (PDX) are now considered superior for recapitulating patient tumor heterogeneity and architecture, and are increasingly used in preclinical drug evaluation [6].

References

MK-8745 polyploidy induction versus apoptosis p53 mutant

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 Experimental Data Summary

Aspect Details
Drug Name This compound
Target Aurora A Kinase (Selective inhibitor)
Key Finding Cellular outcome (Apoptosis vs. Polyploidy) is p53-dependent [1].
In p53-Wild-Type Cells Short mitotic delay followed by cytokinesis and apoptosis. Caspase-3 activation and cytochrome c release are observed [1].
In p53-Deficient/Mutant Cells Prolonged mitotic arrest, failed cytokinesis, and endoreduplication, leading to polyploidy [1].
Supporting Evidence Transient knockdown of Aurora A via siRNA recapitulated the p53-dependent effects [1].

Mechanism of Action and Experimental Workflow

The pivotal finding from the research is that the cellular response to Aurora A inhibition by this compound is determined by the p53 status. The signaling pathway and experimental approach can be visualized as follows:

Start This compound Treatment or AURKA siRNA MitoArrest Mitotic Arrest Start->MitoArrest p53Check Functional p53? MitoArrest->p53Check p53WT p53 Wild-Type p53Check->p53WT Yes p53Mut p53 Deficient/Mutant p53Check->p53Mut No Outcome1 Short Delay & Cytokinesis p53WT->Outcome1 Outcome2 Prolonged Arrest & Failed Cytokinesis p53Mut->Outcome2 Measure1 Assay: Caspase-3 Activation Cytochrome c Release p53 Phosphorylation (Ser15) Outcome1->Measure1 Measure2 Assay: DNA Content (Flow Cytometry) Cell Ploidy Analysis Outcome2->Measure2 Final1 Outcome: APOPTOSIS Measure1->Final1 Final2 Outcome: POLYPLOIDY Measure2->Final2

Research Implications and Future Directions

The data on this compound highlights a critical consideration for targeted cancer therapy. The p53 status of a tumor could be a key predictive biomarker for patient response to Aurora A kinase inhibitors.

  • Therapeutic Strategy: This suggests that p53-wild-type tumors are more likely to respond to this compound with cell death, whereas p53-mutant tumors may be driven into a polyploid state, which can be associated with increased genome instability and resistance [1] [2].
  • Combination Therapies: The finding that polyploid cells can rewire DNA damage response networks to survive [2] opens avenues for research into combination therapies. For instance, combining Aurora A inhibitors with drugs that target the specific vulnerabilities of polyploid cells could overcome resistance.

References

MK-8745 biochemical assay validation cellular activity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Aurora Kinase Inhibitors

The table below summarizes key biochemical and cellular data for MK-8745 and other inhibitors, primarily sourced from a systematic 2015 profiling study [1].

Inhibitor Primary Target Reported Biochemical IC₅₀ (Aurora A) Cellular Selectivity (Aurora A vs. B) Key Cellular Phenotypes
This compound Aurora A 0.0006 µM (0.6 nM) [2] Highly selective [1] G2/M phase arrest, induction of polyploidy/apoptosis [3] [4] [2]
MK-5108 (VX-689) Aurora A Information missing Highly selective [1] Information missing
MLN8237 (Alisertib) Aurora A Information missing Less selective than this compound/MK-5108 [1] Information missing
VX-680 (Tozasertib) Pan-Aurora Information missing Inhibits both A and B [1] Information missing
AZD1152-HQPA Aurora B Information missing Highly selective for Aurora B [1] Information missing

Experimental Protocols for Key Assays

The comparative data for this compound was generated using standardized experimental methodologies. Here are the protocols for key assays cited in the literature.

  • Biochemical Kinase Assay (ADP-Glo): The inhibitory potency (IC₅₀) of this compound was quantified in vitro using a sensitive assay that detects ADP production. Full-length human Aurora A kinase was used, both alone and in complex with its activator, a TPX2 fragment [1].
  • Cellular Selectivity Assessment (Immunofluorescence): Specific inhibition of Aurora A versus Aurora B in cells was determined by monitoring phosphorylation of specific cellular markers. Aurora A inhibition was measured by reduced phosphorylation of LATS2, while Aurora B inhibition was measured by reduced phosphorylation of histone H3 [1].
  • Cell Cycle and Apoptosis Analysis (Flow Cytometry): To assess cellular activity, researchers treated various cancer cell lines (e.g., non-Hodgkin lymphoma, HCT116 colon carcinoma) with this compound. After treatment (e.g., 48 hours), cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and identify cell cycle arrest (G2/M) or polyploidy [4] [2].
  • In Vivo Xenograft Models: The anti-tumor efficacy of this compound was evaluated in female athymic nude mice. HCT116 colon cancer cells (5 million cells) were subcutaneously transplanted. After tumors reached 200-400 mm³, this compound was administered, and tumor volume was measured regularly to assess growth inhibition [4].

Cellular Activity & Biomarker Insights

Experimental data reveals how this compound activity depends on cellular context and identifies a potential predictive biomarker.

  • p53-Dependent Apoptosis: Induction of apoptosis by this compound is influenced by the integrity of the p53 tumor suppressor pathway. Isogenic HCT116 cell lines showed that the potency of this compound can vary depending on the p53 status and its associated proteins (e.g., Puma, p21) [4] [2].
  • TPX2 as a Biomarker for Sensitivity: The cellular sensitivity to this compound is correlated with the expression levels of TPX2, an Aurora A activator. siRNA knockdown of TPX2 increased sensitivity to this compound, while overexpression of TPX2 conferred resistance, suggesting TPX2 can predict drug response [3].
  • Resistance Mechanisms: Tumor cells that develop resistance to this compound show elevated phosphorylation of Akt and mTOR. Combining this compound with inhibitors of Akt and mTOR pathways can induce apoptosis in these resistant cells, suggesting a potential combination therapy strategy [4].

Aurora A Signaling and Inhibitor Mechanism

The following diagram illustrates the key cellular pathway of Aurora A and the mechanism by which this compound inhibits it, based on the described research [1] [5] [3].

aurora_a_pathway TPX2 TPX2 Aurora_A Aurora_A TPX2->Aurora_A Binds & Activates p_Aurora_A Activated Aurora A (p-Thr288) Aurora_A->p_Aurora_A Auto- phosphorylation Substrates Mitotic Substrates (e.g., LATS2) p_Aurora_A->Substrates Phosphorylates Outcomes Cell Cycle Progression Spindle Assembly Substrates->Outcomes MK8745 MK8745 MK8745->Aurora_A Inhibits

The scientific profiling indicates that This compound is a highly selective and potent biochemical inhibitor of Aurora A kinase [1]. Its cellular efficacy is strongly influenced by the genetic context of the tumor cells, particularly the p53 pathway and TPX2 expression levels [3] [4]. For the most selective inhibition of Aurora B, the same study identifies AZD1152-HQPA as the superior tool compound [1].

References

MK-8745 therapeutic biomarker TPX2 predictive value

Author: Smolecule Technical Support Team. Date: February 2026

MK-8745 and TPX2 Predictive Biomarker Profile

The table below summarizes the core findings from key preclinical studies on this compound and the predictive role of TPX2.

Aspect Experimental Findings Research Context
Drug Mechanism Selective ATP-competitive inhibitor of Aurora A kinase (AURKA) [1]. In vitro kinase activity assays [1].
Cellular Phenotype Induces cell cycle arrest at G2/M phase, accumulation of tetraploid nuclei, and subsequent cell death [2]. Studies on Non-Hodgkin Lymphoma (NHL) cell lines [2].
Biomarker (TPX2) Role TPX2 expression level is correlated with sensitivity to this compound [2]. Analysis of multiple NHL cell lines with varying drug sensitivity [2].
Functional Validation siRNA knockdown of TPX2 increased this compound sensitivity in less-sensitive cell lines. Overexpression of TPX2 increased resistance in highly-sensitive cell lines [2]. Genetic manipulation (knockdown/overexpression) in NHL cell lines [2].
Inhibitor Selectivity This compound identified as one of the most selective Aurora A inhibitors available, with minimal off-target effects on Aurora B at effective doses [1]. Systematic biochemical and cell-based profiling of 10 commercial Aurora kinase inhibitors [1].

Detailed Experimental Protocols

To assist in your experimental design, here are the methodologies from the cited studies.

  • Cell Viability and Cytotoxicity Assay: The sensitivity of Non-Hodgkin Lymphoma (NHL) cell lines to this compound was correlated with TPX2 expression levels. The precise assay (e.g., MTT, ATP-based) was not specified in the provided results [2].
  • TPX2 Genetic Manipulation:
    • Knockdown: TPX2 expression was reduced in less-MK-8745-sensitive NHL cell lines using small interfering RNA (siRNA) [2].
    • Overexpression: TPX2 was overexpressed in high-MK-8745-sensitive NHL cell lines, which increased their resistance to the drug [2].
  • Cell Cycle Analysis: The effect of this compound on the cell cycle was assessed, likely through flow cytometry, demonstrating arrest at the G2/M phase and the accumulation of tetraploid nuclei [2].
  • Biomarker Detection (Immunohistochemistry): A common method for quantifying TPX2 protein levels in patient samples. While not detailed in the this compound study, a standard IHC protocol from other relevant studies involves:
    • Staining & Scoring: Tissue sections are stained with a TPX2-specific antibody. Staining is scored based on intensity (0-3+) and the percentage of positive cells (0-4+). The final score is the product of the intensity and percentage scores, with a score >2 often considered positive [3] [4].

The AURKA/TPX2 Signaling Axis

The following diagram illustrates the functional relationship between Aurora A (AURKA), TPX2, and the mechanism of this compound, which forms the basis for the biomarker's predictive value.

G AURKA AURKA (Aurora A Kinase) Complex AURKA/TPX2 Active Complex AURKA->Complex Binds & Activates TPX2 TPX2 (Activator) TPX2->Complex Binds & Protects Process Spindle Assembly Cell Cycle Progression Complex->Process MK8745 This compound (Inhibitor) MK8745->AURKA Inhibits Outcome Mitotic Defects Cell Death MK8745->Outcome Leads to Process->Outcome

This model explains the therapeutic strategy: high TPX2 expression sustains AURKA activity, creating a cancer cell dependency that this compound can exploit [2] [5].

Conclusion and Research Implications

  • TPX2 is a promising predictive biomarker for identifying patient subpopulations most likely to respond to Aurora A inhibitor therapy with this compound [2].
  • This AURKA-TPX2 oncogenic axis is not limited to lymphomas and has been observed in other solid tumors, including pancreatic, colon, and liver cancers [6] [5] [7].
  • This compound has been characterized as a highly selective chemical tool for probing Aurora A function in research, though its clinical development status is not detailed in the available search results [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.0982873 g/mol

Monoisotopic Mass

431.0982873 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Shionome Y, Yan L, Liu S, Saeki T, Ouchi T. Integrity of p53 associated pathways determines induction of apoptosis of tumor cells resistant to Aurora-A kinase inhibitors. PLoS One. 2013;8(1):e55457. doi: 10.1371/journal.pone.0055457. Epub 2013 Jan 31. PubMed PMID: 23383195; PubMed Central PMCID: PMC3561291.
2: Nair JS, Ho AL, Schwartz GK. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. Cell Cycle. 2012 Feb 15;11(4):807-17. doi: 10.4161/cc.11.4.19323. Epub 2012 Feb 15. PubMed PMID: 22293494; PubMed Central PMCID: PMC3318110.
3: Chowdhury A, Chowdhury S, Tsai MY. A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leuk Lymphoma. 2012 Mar;53(3):462-71. doi: 10.3109/10428194.2011.619018. Epub 2011 Oct 24. PubMed PMID: 21879811.

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